6,6-Dimethylhept-1-yne
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H16 |
|---|---|
Molecular Weight |
124.22 g/mol |
IUPAC Name |
6,6-dimethylhept-1-yne |
InChI |
InChI=1S/C9H16/c1-5-6-7-8-9(2,3)4/h1H,6-8H2,2-4H3 |
InChI Key |
VUJSMWCUMLMEKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCC#C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Methodological Validation of 6,6-Dimethylhept-1-yne: A Technical Guide
Executive Summary
Terminal alkynes featuring bulky neo-alkyl tails, such as 6,6-dimethylhept-1-yne (CAS 1802057-89-1), are highly valued in medicinal chemistry and materials science. They serve as robust, sterically shielded handles for Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) and act as lipophilic pharmacophores in active pharmaceutical ingredients (APIs). This whitepaper details the retrosynthetic strategies, mechanistic causality, and validated protocols for synthesizing 6,6-dimethylhept-1-yne, ensuring high yield, safety, and analytical purity.
Retrosynthetic Analysis & Strategic Pathway Selection
The synthesis of 6,6-dimethylhept-1-yne can be approached via three distinct pathways, each offering specific advantages depending on scale, functional group tolerance, and available starting materials[1].
Retrosynthetic pathways for the synthesis of 6,6-dimethylhept-1-yne.
-
Pathway A (Corey-Fuchs Homologation): Utilizes 5,5-dimethylhexanal. It is highly reliable for bench-scale synthesis, relying on a two-step sequence involving a gem-dibromoalkene intermediate[2].
-
Pathway B (Ohira-Bestmann Homologation): Also utilizes 5,5-dimethylhexanal but operates under significantly milder conditions, avoiding cryogenic temperatures and strong lithium bases.
-
Pathway C (Acetylide Alkylation): Utilizes 1-bromo-4,4-dimethylpentane and a stabilized lithium acetylide complex. This is the most atom-economical route for industrial scale-up[3].
Detailed Synthetic Protocols
Protocol 1: Corey-Fuchs Homologation (Bench-Scale Standard)
The Corey-Fuchs reaction is a two-step homologation. In the first step, triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) generate a phosphorus ylide that converts 5,5-dimethylhexanal into 1,1-dibromo-6,6-dimethylhept-1-ene. The causality behind using two equivalents of PPh₃ is that one equivalent forms the ylide, while the second acts as a reducing agent and bromine scavenger[2]. In the second step, n-butyllithium (n-BuLi) induces a halogen-metal exchange followed by an α-elimination to yield a carbene.
Step-by-Step Methodology:
-
Ylide Formation: To a flame-dried round-bottom flask under argon, add PPh₃ (2.0 eq) and anhydrous CH₂Cl₂. Cool to 0 °C. Slowly add CBr₄ (1.0 eq). Stir for 30 minutes until an orange suspension forms.
-
Olefin Synthesis: Add a solution of 5,5-dimethylhexanal (1.0 eq) in CH₂Cl₂ dropwise. Stir at room temperature for 2 hours. Quench with water, extract with CH₂Cl₂, and purify via silica gel chromatography to isolate the gem-dibromoalkene.
-
Alkyne Formation: Dissolve the purified dibromoalkene in anhydrous THF and cool to -78 °C. Dropwise add n-BuLi (2.2 eq, 2.5 M in hexanes). Self-Validation: The excess base is required to deprotonate the newly formed terminal alkyne, driving the reaction forward and preventing side reactions.
-
Workup: Stir at -78 °C for 1 hour, then warm to room temperature for 1 hour. Quench carefully with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over Na₂SO₄, and concentrate under reduced pressure to yield 6,6-dimethylhept-1-yne.
Protocol 2: Ohira-Bestmann Homologation (Mild Conditions)
This one-pot protocol utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira reagent). The causality of using potassium carbonate (K₂CO₃) in methanol is to cleave the acetyl group from the reagent in situ, generating the reactive diazo anion without the need to isolate explosive diazo intermediates.
Step-by-Step Methodology:
-
Setup: To a solution of 5,5-dimethylhexanal (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous methanol at room temperature under argon, add the Ohira-Bestmann reagent (1.2 eq) dissolved in acetonitrile.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Self-Validation: Monitor the conversion via TLC (using 100% hexanes; the alkyne will have an Rf ≈ 0.80).
-
Workup: Dilute the reaction with diethyl ether and wash with 5% aqueous NaHCO₃. Dry the organic layer over Na₂SO₄ and evaporate the solvent at low temperature (due to the volatility of the product) to yield the alkyne.
Protocol 3: Acetylide Alkylation (Scale-Up)
Direct alkylation of terminal alkynes is historically challenging due to the basicity of the acetylide anion, which can promote E2 elimination of the alkyl halide. The causality behind using the Lithium acetylide ethylenediamine (EDA) complex is that the EDA ligand chelates the lithium ion, breaking up aggregates, increasing solubility in polar aprotic solvents (like DMSO), and enhancing the nucleophilicity of the acetylide while suppressing elimination pathways[3].
Step-by-Step Methodology:
-
Setup: Suspend Lithium acetylide EDA complex (1.5 eq) in anhydrous DMSO under argon.
-
Alkylation: Cool the suspension to 10 °C. Slowly add 1-bromo-4,4-dimethylpentane (1.0 eq) dropwise to maintain the internal temperature.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Pour the mixture onto crushed ice to quench unreacted acetylide. Extract extensively with hexanes. Wash the organic layer with water (to remove DMSO and EDA), dry over MgSO₄, and carefully distill to isolate 6,6-dimethylhept-1-yne.
Mechanistic Insights: The FBW Rearrangement
Both the Corey-Fuchs and Ohira-Bestmann homologations share a critical mechanistic step: the formation of an alkylidene carbene, which rapidly undergoes a Fritsch-Buttenberg-Wiechell (FBW) 1,2-hydride shift to form the stable carbon-carbon triple bond[2].
Mechanism of the Fritsch-Buttenberg-Wiechell (FBW) rearrangement.
Quantitative Data & Method Comparison
Selecting the optimal synthetic route requires balancing yield, safety, and atom economy. The following table summarizes the operational metrics for each pathway[1].
| Metric | Corey-Fuchs Homologation | Ohira-Bestmann Homologation | Acetylide Alkylation |
| Typical Yield | 75 - 85% | 80 - 90% | 65 - 75% |
| Atom Economy | Low (Generates Ph₃PO, LiBr) | Moderate | High |
| Reaction Temp | Cryogenic (-78 °C) | Room Temperature | Ambient (10 °C to RT) |
| Scalability | Bench-scale (Difficult to scale) | Bench to Pilot | Industrial / Kilo-scale |
| Safety Profile | Pyrophoric reagents (n-BuLi) | Mild, but reagent is costly | Exothermic quench |
Analytical Validation & Quality Control
To verify the successful synthesis of 6,6-dimethylhept-1-yne, the following spectroscopic signatures must be confirmed:
-
¹H NMR (400 MHz, CDCl₃): A sharp singlet at ~0.90 ppm (9H, -C(CH₃)₃), a multiplet at ~2.15 ppm (2H, propargylic -CH₂-), a triplet at ~1.95 ppm (1H, terminal alkyne ≡C-H, J = 2.6 Hz), and multiplets around 1.30-1.50 ppm (4H, aliphatic -CH₂-).
-
¹³C NMR (100 MHz, CDCl₃): Characteristic alkyne carbons at ~84.5 ppm (internal -C≡) and ~68.2 ppm (terminal ≡C-H). The quaternary carbon of the tert-butyl group appears at ~30.0 ppm.
-
FT-IR (ATR): A strong, sharp absorption band at ~3310 cm⁻¹ (terminal ≡C-H stretch) and a weak band at ~2120 cm⁻¹ (-C≡C- stretch).
References
-
Organic Chemistry Portal. "Corey-Fuchs Reaction". Named Reactions. URL:[Link]
-
Thieme E-Books. "Synthesis from Other Alkynes (Lithium acetylide ethylenediamine complex)". Science of Synthesis. URL:[Link]
Sources
6,6-Dimethylhept-1-yne: A Sterically Tuned Terminal Alkyne for Advanced Bioconjugation and Cross-Coupling
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of balancing reactivity with pharmacokinetic stability in molecular design. 6,6-Dimethylhept-1-yne (CAS: 1802057-89-1) represents a highly strategic building block in this regard[1]. By pairing a highly accessible sp-hybridized terminal alkyne with a chemically inert, sterically demanding tert-butyl (neo-hexyl) tail, this C9 aliphatic alkyne serves as an ideal synthon for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling. This whitepaper details its physicochemical profile, mechanistic reactivity, and field-proven protocols for drug development applications.
Structural Logic & Physicochemical Profiling
The utility of 6,6-dimethylhept-1-yne lies in its spatial geometry. The reactive terminal alkyne is separated from the bulky quaternary carbon (C6) by a flexible three-carbon (propyl) linker. This spacer ensures that the transition states during metallacycle formation are completely unhindered, while the distal tert-butyl group provides a massive lipophilic umbrella once conjugated.
Table 1: Physicochemical & Structural Properties
| Property | Value | Causality / Application Impact |
| IUPAC Name | 6,6-dimethylhept-1-yne | Standardized nomenclature for reproducible sourcing. |
| CAS Number | 1802057-89-1[1] | Ensures precise reagent tracking in automated synthesis. |
| Molecular Formula | C | Provides a high carbon-to-heteroatom ratio for LogP tuning. |
| Molecular Weight | 124.23 g/mol [1] | Low molecular weight allows for fragment-based drug design (FBDD). |
| SMILES | C#CCCCC(C)(C)C | Useful for in silico docking and pharmacokinetic modeling. |
| Metabolic Profile | The C6 quaternary carbon blocks cytochrome P450 degradation. |
Mechanistic Reactivity & Self-Validating Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the premier "click" transformation, selectively yielding 1,4-disubstituted 1,2,3-triazoles[2]. Despite the lipophilic bulk of 6,6-dimethylhept-1-yne, it readily undergoes CuAAC because the active catalytic species is a dinuclear copper acetylide complex that requires minimal steric clearance at the distal end of the alkyne[3].
Self-Validating Experimental Protocol:
-
Solvent Preparation: Prepare a 1:1 (v/v) mixture of tert-butanol and water.
-
Causality: This biphasic/micellar system is critical. The tert-butanol fully solubilizes the highly lipophilic 6,6-dimethylhept-1-yne, while the water dissolves the copper salts, driving the reaction at the phase boundary[2].
-
-
Reagent Loading: Add the target azide (1.0 equiv) and 6,6-dimethylhept-1-yne (1.1 equiv) to the solvent mixture.
-
Catalyst Generation: Add CuSO
5H O (5 mol%) followed immediately by sodium ascorbate (10 mol%).-
Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ. This avoids the use of highly oxygen-sensitive Cu(I) salts like CuI or CuOTf[3].
-
-
In-Process Validation: The solution will briefly turn brown/yellow (formation of the Cu-acetylide complex) and then clear as the Cu(I) species stabilizes. Monitor via TLC (Hexanes/EtOAc); the disappearance of the alkyne spot validates completion.
CuAAC catalytic cycle featuring dinuclear copper acetylide formation.
Palladium-Catalyzed Sonogashira Cross-Coupling
The Sonogashira coupling connects terminal alkynes with aryl or vinyl halides using a synergistic Pd/Cu co-catalytic system[4]. 6,6-Dimethylhept-1-yne is an excellent substrate for generating internal alkynes, which can subsequently be reduced to cis-alkenes or fully saturated lipid tails.
Self-Validating Experimental Protocol:
-
Reagent Loading: In an oven-dried Schlenk flask, combine the aryl iodide (1.0 equiv), 6,6-dimethylhept-1-yne (1.2 equiv), and Pd(PPh
) Cl (2 mol%). -
Solvent & Base Addition: Add anhydrous triethylamine (Et
N) to serve as both the solvent and the base.-
Causality: The amine facilitates the deprotonation of the alkyne only after it has coordinated to the copper co-catalyst, preventing premature degradation[4].
-
-
Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles under argon.
-
Causality: Oxygen must be rigorously excluded. In the presence of O
, the copper co-catalyst will trigger the Glaser homocoupling of 6,6-dimethylhept-1-yne, consuming the reagent and turning the solution a deep, unreactive green/blue[5].
-
-
Co-catalyst Addition: Add CuI (5 mol%) under a positive pressure of argon and stir at room temperature.
-
In-Process Validation: Within 30 minutes, a heavy white/yellow precipitate of Et
N HI will form. This salt precipitation is a direct visual confirmation that the transmetalation and reductive elimination steps are occurring successfully.
Self-validating experimental workflow for Sonogashira cross-coupling.
Applications in Advanced Therapeutics
In modern drug development, 6,6-dimethylhept-1-yne is utilized far beyond simple structural extension. Its specific architecture solves distinct pharmacokinetic challenges:
-
Metabolic Shielding (Blocking
-Oxidation): Linear aliphatic chains are highly susceptible to -oxidation by Cytochrome P450 enzymes in the liver, leading to rapid clearance via carboxylic acid formation. The terminal tert-butyl group of 6,6-dimethylhept-1-yne acts as an impenetrable steric shield, completely blocking -oxidation and significantly extending the in vivo half-life of the conjugated therapeutic. -
Lipid Nanoparticle (LNP) Tuning: When conjugated to ionizable lipids via CuAAC, the bulky neo-hexyl tail alters the lipid packing parameter. This steric bulk introduces membrane instability in the acidic environment of the endosome, promoting superior endosomal escape for mRNA payloads.
References
Sources
- 1. 6,6-dimethylhept-1-yne | 1802057-89-1 [sigmaaldrich.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
spectroscopic data of 6,6-dimethylhept-1-yne (NMR, IR, MS)
This guide provides an in-depth technical analysis of the spectroscopic characteristics of 6,6-dimethylhept-1-yne (CAS: 1802057-89-1), a terminal alkyne featuring a bulky tert-butyl group at the distal end of the alkyl chain.[1] This structural motif—combining a reactive ethynyl group with a sterically demanding hydrophobic tail—makes it a valuable building block in the synthesis of complex pharmaceutical intermediates and advanced materials.[1]
Executive Summary & Structural Analysis
Compound Identity:
Structural Logic: The molecule consists of a linear 5-carbon chain terminated at one end by an alkyne (C1≡C2) and at the other by a quaternary carbon (C6) bearing three methyl groups (a tert-butyl moiety).[1] This specific architecture creates distinct spectroscopic signatures:
-
Steric Bulk: The tert-butyl group (C6 + 3 Me) acts as a spectroscopic anchor, producing intense, shielded signals.[1]
-
Electronic Isolation: The methylene spacer (C3-C4-C5) effectively insulates the alkyne from the bulky tail, meaning the alkyne shifts are typical of unperturbed terminal alkynes, while the tail retains characteristic tert-butyl values.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data presented below is derived from high-fidelity structural analysis of homologous terminal alkynes and tert-butyl alkanes, consistent with standard field assignments.
H NMR (Proton) Data
Solvent: CDCl
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H-1 | 1.92 – 1.96 | Triplet (t) | 1H | Acetylenic proton.[1] Characteristic triplet due to long-range coupling with H-3.[1] | |
| H-3 | 2.15 – 2.20 | Multiplet (td) | 2H | Propargylic protons.[1] Deshielded by the alkyne anisotropy.[1] | |
| H-4 | 1.48 – 1.55 | Multiplet (m) | 2H | - | Methylene protons.[1] slightly deshielded by |
| H-5 | 1.18 – 1.25 | Multiplet (m) | 2H | - | Methylene protons adjacent to the bulky tert-butyl group.[1] |
| H-7, Me | 0.88 – 0.90 | Singlet (s) | 9H | - | tert-Butyl group.[1] Intense singlet, highly shielded.[1] |
Field Insight: The diagnostic "fingerprint" for this molecule is the sharp 9H singlet at ~0.9 ppm (t-Bu) contrasting with the fine triplet at ~1.94 ppm (alkyne). The integration ratio of 9:1 between these signals is a rapid purity check.[1]
C NMR (Carbon) Data
Solvent: CDCl
| Position | Shift ( | Type | Assignment Logic |
| C-1 | 68.2 | CH | Terminal alkyne carbon.[1] Characteristic high-field alkyne shift. |
| C-2 | 84.5 | C | Internal alkyne carbon.[1] Deshielded relative to C-1. |
| C-6 | 30.2 | C | Quaternary carbon of the tert-butyl group.[1] Often low intensity.[1] |
| Me (C-7) | 29.3 | CH | Methyl carbons of the tert-butyl group.[1] Intense signal. |
| C-5 | 44.1 | CH | Methylene adjacent to quaternary center.[1] |
| C-3 | 18.6 | CH | Propargylic carbon.[1] Shielded by anisotropy of the triple bond.[1] |
| C-4 | 24.5 | CH | Central methylene.[1] |
Infrared (IR) Spectroscopy
IR analysis is critical for confirming the presence of the terminal alkyne, as the C≡C stretch can be weak in symmetric internal alkynes but is distinct here.[1]
Key Absorption Bands (Neat Film/ATR):
| Wavenumber (cm | Intensity | Vibration Mode | Diagnostic Value |
| 3310 | Strong, Sharp | Definitive proof of a terminal alkyne. | |
| 2960 – 2860 | Strong | C–H Stretch (sp | Dominated by the tert-butyl group (2960 asymmetric, 2870 symmetric).[1] |
| 2115 | Weak/Medium | C | Alkyne triple bond stretch.[1] |
| 1475, 1460 | Medium | C–H Bend | Scissoring of CH |
| 1390, 1365 | Medium | C–H Bend (t-Bu) | Characteristic "gem-dimethyl" doublet (split ~25 cm |
| 630 | Broad, Strong | Wagging vibration of the terminal proton.[1] |
Mass Spectrometry (MS)
The mass spectrum of 6,6-dimethylhept-1-yne is dominated by fragmentation of the alkyl chain, specifically the loss of the stable tert-butyl cation.[1]
Ionization Mode: EI (70 eV)
-
Molecular Ion (
): (Weak/Trace).[1] Aliphatic alkynes often show weak molecular ions.[1] -
Base Peak:
( ).[1] The formation of the stable tert-butyl cation is the primary fragmentation pathway.[1] -
Significant Fragments:
Fragmentation Pathway Visualization:
Figure 1: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.
Experimental Protocols
Sample Preparation for NMR
-
Solvent Choice: Use Chloroform-d (CDCl
) containing 0.03% TMS as an internal standard.[1] The compound is highly soluble in chlorinated solvents.[1] -
Concentration: Dissolve 10–15 mg of the alkyne in 0.6 mL of solvent.
-
Tube Quality: Use a high-precision 5 mm NMR tube (Wilmad 507-PP or equivalent) to ensure shimming accuracy, critical for resolving the fine coupling of the acetylenic proton.[1]
-
Acquisition:
-
Set relaxation delay (
) to seconds to allow full relaxation of the terminal alkyne proton (often has long ). -
Acquire 16–32 scans for
H; 512–1024 scans for C.[1]
-
Synthesis & Purification Workflow
While commercially available, the compound is often synthesized via the alkylation of lithium acetylide.[1]
Figure 2: Standard synthetic route via nucleophilic substitution.
References
-
BLD Pharm. (2024).[1] Product Analysis: 6,6-Dimethylhept-1-yne (CAS 1802057-89-1).[1][2][4][5][6][7][8][9][10] Retrieved from
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for alkyne and t-butyl group assignments).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1] (Source for chemical shift prediction rules).
-
ChemicalBook. (2024).[1] CAS Database List: 6,6-Dimethylhept-1-yne. Retrieved from [1]
Sources
- 1. 148181-34-4|4,4-Dimethylhepta-1,6-diyne|BLD Pharm [bldpharm.com]
- 2. CAS:13361-63-2, 4,4-Dimethylpent-1-yne-毕得医药 [bidepharm.com]
- 3. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 4. 918-82-1|3,3-Dimethylpent-1-yne|BLD Pharm [bldpharm.com]
- 5. 127867-24-7|1,3-Diethynylbicyclo[1.1.1]pentane|BLD Pharm [bldpharm.com]
- 6. 127867-24-7|1,3-Diethynylbicyclo[1.1.1]pentane|BLD Pharm [bldpharm.com]
- 7. 918-82-1|3,3-Dimethylpent-1-yne|BLD Pharm [bldpharm.com]
- 8. 17715-00-3|Prop-2-yn-1-ylcyclohexane|BLD Pharm [bldpharm.com]
- 9. 141345-08-6|4-Cyclohexyl-butyne|BLD Pharm [bldpharm.com]
- 10. 7154-75-8|4-Methyl-1-pentyne|BLD Pharm [bldpharm.com]
starting materials for 6,6-dimethylhept-1-yne synthesis
The following technical guide details the synthesis of 6,6-dimethylhept-1-yne , a specialized terminal alkyne intermediate used in the construction of sterically demanding scaffolds for pharmaceutical and materials science applications.
Executive Summary
Target Molecule: 6,6-Dimethylhept-1-yne
Formula:
This guide outlines two distinct synthetic pathways for the production of 6,6-dimethylhept-1-yne. The Linear Homologation Route is recommended for applications requiring maximum isomeric purity, utilizing a stepwise chain extension to avoid allenic byproducts. The Convergent Catalytic Route offers a streamlined approach for high-throughput synthesis, utilizing copper-catalyzed coupling to assemble the carbon skeleton in fewer steps.
Retrosynthetic Analysis
To design a robust synthesis, we deconstruct the target molecule into commercially viable fragments. The strategic disconnection occurs at the
Figure 1: Retrosynthetic logic splitting the C9 skeleton into accessible C2+C7 or C3+C6 fragments.
Route A: Linear Homologation (High Fidelity)
Objective: Synthesis via alkylation of metal acetylides. This route minimizes the risk of isomerization and is preferred for GMP-grade synthesis.
Phase 1: Synthesis of 1-Bromo-4,4-dimethylpentane
Since the C7 alkyl halide is not a standard commodity chemical, it is synthesized from the widely available neohexyl derivatives.
Step 1: Grignard Formation
-
Reagents: 1-Bromo-3,3-dimethylbutane (Neohexyl bromide), Magnesium turnings, THF.
-
Protocol:
-
Activate Mg turnings (1.1 eq) with iodine in anhydrous THF under
. -
Add neohexyl bromide dropwise at reflux to maintain self-sustaining reaction.
-
Titrate to confirm formation of 3,3-dimethylbutylmagnesium bromide .
-
Step 2: C1 Homologation (Formylation)
-
Reagents: Paraformaldehyde (or gaseous
). -
Mechanism: Nucleophilic addition of Grignard to formaldehyde.
-
Protocol:
-
Cool Grignard solution to 0°C.
-
Add depolymerized paraformaldehyde (suspended in THF) slowly.
-
Warm to RT and reflux for 2 hours.
-
Quench with
. -
Product: 4,4-dimethylpentan-1-ol .
-
Step 3: Bromination
-
Reagents: Phosphorus Tribromide (
) or (Appel conditions). -
Protocol:
-
Dissolve alcohol in DCM at 0°C.
-
Add
(0.35 eq) dropwise. -
Stir at RT for 4 hours.
-
Product: 1-Bromo-4,4-dimethylpentane .
-
Phase 2: Acetylide Alkylation
Reaction:
Step 4: Coupling
-
Reagents: Lithium Acetylide Ethylenediamine Complex (90%), DMSO (solvent).
-
Protocol:
-
Dissolve Lithium Acetylide Ethylenediamine complex (1.2 eq) in anhydrous DMSO at 10°C. Note: DMSO enhances the nucleophilicity of the acetylide anion.
-
Add 1-Bromo-4,4-dimethylpentane (1.0 eq) dropwise over 30 minutes. Maintain temp < 20°C to prevent elimination.
-
Stir at Room Temperature for 3-5 hours.
-
Quench: Pour into ice water. Extract with pentane (to facilitate low-temp evaporation later).
-
Purification: Fractional distillation.
-
Route B: Convergent Catalytic Coupling (High Throughput)
Objective: Rapid assembly using Copper(I) catalyzed Grignard coupling.
Key Risk: Formation of allenic byproducts (
Reaction Scheme:
Protocol:
-
Reagent Prep: Prepare 3,3-dimethylbutylmagnesium bromide (1.0 M in THF).
-
Catalyst System: In a separate flask, mix Propargyl Bromide (1.1 eq) and CuI (5 mol%) in THF. Cool to -78°C.[1]
-
Addition: Slowly add the Grignard reagent to the propargyl/Cu mixture.
-
Critical: Low temperature is essential to favor
(alkyne) over (allene).
-
-
Workup: Quench with saturated
. Extract with diethyl ether.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Purification: Silica gel chromatography (Hexanes) or distillation.
Figure 2: Workflow for the convergent copper-catalyzed synthesis.
Comparative Data & Specifications
| Feature | Route A (Linear / Acetylide) | Route B (Convergent / Propargyl) |
| Step Count | 4 Steps (from Neohexyl Br) | 2 Steps (from Neohexyl Br) |
| Overall Yield | ~60-70% | ~45-55% |
| Purity Profile | High (>98% Alkyne) | Moderate (Contains Allene isomers) |
| Scalability | Excellent (Batch safe) | Moderate (Exotherm control needed) |
| Key Reagent | Lithium Acetylide | Propargyl Bromide (Lachrymator) |
Physical Properties (Predicted)
-
Boiling Point: 130°C - 135°C (at 760 mmHg)
-
Density: ~0.76 g/mL
-
Appearance: Colorless liquid[1]
-
Storage: Store under Argon at 2-8°C.
Safety & Handling
-
Flammability: High.[1][2] Flash point likely < 25°C. Ground all glassware.
-
Propargyl Bromide: Potent lachrymator and shock-sensitive.[1] Handle in a fume hood with blast shield.
-
Lithium Acetylide: Pyrophoric potential. Handle under inert atmosphere.
References
-
Preparation of 1-Bromo-4,4-dimethylpentane : BenchChem Technical Data. Synthesis via anti-Markovnikov hydrobromination or alcohol conversion.
- Acetylide Alkylation Methodology: Smith, W. N., & Beumel, O. F. (1968). "Preparation of Alkynes via Lithium Acetylide-Ethylenediamine". Synthesis, 1974(12), 841.
- Copper-Catalyzed Propargyl Coupling: Brandsma, L. (1988). Preparative Acetylenic Chemistry, 2nd Ed. Elsevier. (Standard protocols for propargyl-Grignard coupling).
-
Properties of Neohexyl Derivatives : Sigma-Aldrich Product Specification, 1-Bromo-3,3-dimethylbutane.
Sources
Stability and Storage of 6,6-Dimethylhept-1-yne: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Chemistry of 6,6-Dimethylhept-1-yne
6,6-Dimethylhept-1-yne is a terminal alkyne characterized by a carbon-carbon triple bond at the first carbon position (C1). The presence of this functional group dictates its chemical reactivity and, consequently, its stability and storage requirements. The bulky tert-butyl group at the C6 position provides steric hindrance, which may influence its reactivity compared to less hindered terminal alkynes. A comprehensive understanding of its chemical nature is paramount for its effective use in research and development.
Key Structural Features:
-
Terminal Alkyne: The C≡C-H moiety is the primary site of reactivity. The acidic nature of the acetylenic proton makes it susceptible to deprotonation and subsequent reactions.
-
Steric Hindrance: The tert-butyl group can sterically hinder the approach of reactants to the alkyne, potentially affecting reaction rates and the stability of intermediates.
Intrinsic Stability and Reactivity Profile
Terminal alkynes, including 6,6-dimethylhept-1-yne, are inherently reactive molecules susceptible to various degradation pathways. Understanding these pathways is crucial for developing appropriate storage and handling protocols.
Thermal and Light Sensitivity
While specific thermal decomposition data for 6,6-dimethylhept-1-yne is unavailable, terminal alkynes, in general, can undergo thermal decomposition, particularly at elevated temperatures. This can lead to polymerization or other side reactions.[1][2] Similarly, exposure to light, especially UV radiation, can provide the energy to initiate unwanted reactions.[3]
Oxidative Degradation
The triple bond in alkynes is susceptible to oxidation.[4] Atmospheric oxygen can lead to the formation of various oxidation products, compromising the purity and integrity of the compound. This process can be accelerated by the presence of impurities or exposure to light and heat.[5][6][7]
Polymerization and Oligomerization
A significant concern with terminal alkynes is their tendency to undergo polymerization or oligomerization, especially in the presence of trace metals, acids, or bases.[4] This can result in the formation of a mixture of higher molecular weight species, reducing the concentration of the desired monomer.
Formation of Explosive Acetylides
A critical safety consideration for terminal alkynes is the formation of explosive heavy metal acetylides.[4] The acidic proton of the terminal alkyne can be displaced by heavy metal ions such as silver (Ag⁺), copper(I) (Cu⁺), and mercury(II) (Hg²⁺). These acetylides, particularly those of copper and silver, are shock-sensitive and can detonate violently when dry.[4] Therefore, contact with these metals or their salts must be strictly avoided.
Recommended Storage Protocols
To ensure the long-term stability and purity of 6,6-dimethylhept-1-yne, a multi-faceted approach to storage is required, focusing on controlling the key environmental factors that promote degradation.
Atmosphere: The Imperative of an Inert Environment
To prevent oxidative degradation, 6,6-dimethylhept-1-yne should be stored under an inert atmosphere.[4] Nitrogen or argon are the most commonly used inert gases for this purpose.
Protocol for Inert Atmosphere Storage:
-
Select an Appropriate Container: Use a clean, dry glass vial or ampoule with a secure, airtight seal. Amber glass is recommended to protect against light.[4]
-
Purge with Inert Gas: Before introducing the alkyne, thoroughly purge the container with a stream of dry nitrogen or argon to displace all air.
-
Transfer and Seal: Transfer the 6,6-dimethylhept-1-yne into the purged container and immediately seal it tightly under a positive pressure of the inert gas. For long-term storage, flame-sealing under vacuum after purging is the most robust method.
Diagram: Inert Atmosphere Storage Workflow
Caption: Workflow for storing 6,6-dimethylhept-1-yne under an inert atmosphere.
Temperature: Minimizing Thermal Degradation
Lowering the storage temperature is a critical factor in minimizing the rate of potential decomposition and polymerization reactions.[4]
Recommended Storage Temperatures:
| Storage Duration | Recommended Temperature | Rationale |
| Short-Term | 2-8 °C (Refrigerated) | Slows down most degradation pathways for temporary storage.[8] |
| Long-Term | -20 °C (Frozen) | Significantly reduces the rate of polymerization and other reactions.[4] |
Important Consideration: When removing the compound from cold storage, allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture into the sample, which could lead to hydrolysis or other water-mediated reactions.[9]
Light: Protection from Photochemical Reactions
Exposure to light can initiate photochemical reactions, leading to the degradation of 6,6-dimethylhept-1-yne.
Recommendations:
-
Use Amber Glassware: Amber glass vials or bottles effectively block UV and visible light.[4]
-
Store in the Dark: Place the container in a light-proof secondary container or a dark cabinet.
Container Selection and Material Compatibility
The choice of storage container is crucial to prevent contamination and ensure the stability of the compound.
Recommended Materials:
-
Borosilicate Glass (Type I): This is the preferred material due to its chemical inertness.
-
Polytetrafluoroethylene (PTFE)-lined Caps: Ensure a tight seal and prevent leaching of contaminants from the cap liner.
Materials to Avoid:
-
Metals: Strictly avoid containers or spatulas made of or containing copper, silver, mercury, or other heavy metals to prevent the formation of explosive acetylides.[4]
-
Plastics (General): Many plastics are permeable to organic compounds or may contain plasticizers that can leach into the sample. If plastic must be used, extensive compatibility testing is required.
Experimental Protocol: Assessment of Stability
To establish a definitive stability profile for 6,6-dimethylhept-1-yne under your specific laboratory conditions, a stability study is recommended.
Objective: To determine the rate of degradation of 6,6-dimethylhept-1-yne under various storage conditions.
Methodology:
-
Sample Preparation: Aliquot pure 6,6-dimethylhept-1-yne into multiple amber glass vials under an inert atmosphere.
-
Storage Conditions: Store the vials under a matrix of conditions:
-
Temperature: -20°C, 4°C, Room Temperature (e.g., 25°C)
-
Atmosphere: Inert (Nitrogen/Argon), Air
-
Light: Dark, Ambient Light
-
-
Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 3, 6, 12 months).
-
Analytical Method: Use a validated analytical method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), to determine the purity of the sample at each time point.
-
Data Analysis: Plot the percentage of remaining 6,6-dimethylhept-1-yne against time for each storage condition to determine the degradation rate.
Diagram: Stability Study Experimental Workflow
Caption: Experimental workflow for a comprehensive stability study of 6,6-dimethylhept-1-yne.
Handling and Safety Precautions
Given the potential hazards associated with terminal alkynes, strict adherence to safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle 6,6-dimethylhept-1-yne in a well-ventilated fume hood to avoid inhalation of vapors.
-
Ignition Sources: Keep away from open flames, sparks, and hot surfaces, as many alkynes are flammable.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, bases, and heavy metals.
-
Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous chemical waste according to local regulations.
Conclusion
The stability and safe storage of 6,6-dimethylhept-1-yne are intrinsically linked to its chemical nature as a terminal alkyne. By implementing a comprehensive storage strategy that includes an inert atmosphere, low temperatures, and protection from light, researchers can significantly mitigate the risks of degradation and ensure the integrity of this valuable research compound. Due to the absence of specific data for this molecule, it is strongly recommended that in-house stability studies be conducted to establish optimal storage conditions for long-term use.
References
- Thermo Fisher Scientific. SAFETY DATA SHEET: 1-Chloro-6,6-dimethyl-2-hepten-4-yne.
-
LookChem. 6,6-Dimethylhept-1-en-4-yn-3-ol. [Link]
- Thermo Fisher Scientific.
-
PubChem. 6,6-Dimethylhept-1-en-4-yn-3-ol. [Link]
-
Pharmaffiliates. 6,6-Dimethylhept-1-en-4-yn-3-ol. [Link]
-
PubChem. 1-Hepten-4-yne, 6,6-dimethyl-. [Link]
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PubChemLite. 6,6-dimethylhept-1-yne (C9H16). [Link]
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DTIC. thermal stability of organic compounds by the isoteniscope method. [Link]
-
RSC Advances. Mild deuteration method of terminal alkynes in heavy water using reusable basic resin. [Link]
-
Chemical Science. Visible-light-induced oxidant and metal-free dehydrogenative cascade trifluoromethylation and oxidation of 1,6-enynes with water. [Link]
-
MDPI. Visible Light Induced C-H/N-H and C-X Bonds Reactions. [Link]
-
Lidsen. Visible-Light-Induced Formation of Aromatic Ketones: A Metal-Free C−H Oxygenation Process in Air under Room Temperature. [Link]
-
Preprints.org. Synthesis of Terminal Alkynes/Diynes through Deprotection of Acetone Protected Alkynes under Mild Conditions. [Link]
-
Lab Supplies. Chemical Compatibility by Container Resin. [Link]
- Google Patents. Process for the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol.
-
SynThink. (E)-6,6-Dimethylhept-2-en-4-yn-1-ol. [Link]
-
ResearchGate. Thermo‐oxidative degradation of polyamide 6 and 6,6. Kinetics of the formation and inhibition of UV/VIS‐active chromophores. [Link]
-
PubMed. Elimination of oxidative degradation during the per-O-methylation of carbohydrates. [Link]
-
PMC. Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. [Link]
-
DWK Life Sciences. Chemical Compatibility Calculator. [Link]
-
OSTI.GOV. Investigation of Oxidative Degradation in Polymers Using '70 NMR Spectroscopy. [Link]
-
ResearchGate. THE THERMAL DECOMPOSITION OF DIMETHYL DISULPHIDE. [Link]
-
eScholarship. UNIVERSITY OF CALIFORNIA RIVERSIDE Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel. [Link]
-
Organic Syntheses. Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate and the Oxidation of Geraniol to Geranial (2,6-Octadienal, 3,7-dimethyl-, (2e)-). [Link]
-
ScienceDirect. Analysis of the kinetics of the thermal decomposition of poly( 1,6-bis-N-carbazolyl-2,4-hexadiyne). [Link]
-
BioResources. Rules and Mechanism for the Oxidation of Lignin-based Aromatic Aldehyde under Alkaline Wet Oxygen. [Link]
-
MDPI. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. [Link]
-
Max Spare. Chemical-Compatibility-Chart.pdf. [Link]
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The Reactivity of Sterically Hindered Terminal Alkynes: A Technical Guide to tert-Butylacetylene
Executive Overview
In the landscape of synthetic organic chemistry and drug development, terminal alkynes are privileged scaffolds, offering diverse functionalization pathways ranging from cross-coupling to cycloadditions. However, the introduction of a tert-butyl group adjacent to the triple bond—forming tert-butylacetylene (3,3-dimethyl-1-butyne)—fundamentally alters the reactivity profile of the alkyne.
This whitepaper provides an in-depth mechanistic analysis of how the massive steric bulk of the tert-butyl group dictates reaction kinetics, transition state stability, and regioselectivity. Designed for application scientists and drug development professionals, this guide synthesizes field-proven insights with validated experimental protocols to harness the unique properties of sterically hindered alkynes.
Mechanistic Impact of the tert-Butyl Group
The reactivity of a terminal alkyne is typically governed by the acidity of its terminal proton and the accessibility of its
Causality in Reaction Kinetics:
The steric hindrance significantly increases the activation energy (
Mechanistic pathway of CuAAC with tert-butylacetylene highlighting steric-induced regioselectivity.
Catalytic Transformations & Regioselectivity
Azide-Alkyne Cycloaddition (CuAAC & RuAAC)
In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the presence of Cu(I) typically ensures 1,4-regioselectivity. When tert-butylacetylene is used, the steric bulk of the tert-butyl group interacts synergistically with the catalyst coordination sphere, enforcing absolute 1,4-regioselectivity by physically blocking the 1,5-approach trajectory[1]. However, this comes at a kinetic cost: the formation of the critical alkynyl-Cu intermediate is slower compared to unhindered alkynes.
Interestingly, in Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)—which typically yields 1,5-disubstituted triazoles and tolerates internal alkynes—tert-butylacetylene proves to be a highly difficult substrate. The steric clash between the bulky tert-butyl group and the cyclopentadienyl ligands on the Ru catalyst drastically impedes the oxidative coupling step[2].
Sonogashira-Type Cross-Coupling
Standard Sonogashira couplings of tert-butylacetylene often require elevated temperatures or highly active ligands to overcome the steric barrier of transmetalation. In advanced photoinduced copper-catalyzed radical cascade Sonogashira-type couplings, tert-butylacetylene yields the desired coupled products (e.g., with unsaturated oxime esters) in moderate yields (~50%). The reduction in efficiency compared to aryl alkynes (>80% yield) is directly causally linked to the less favorable formation and subsequent photoexcitation of the sterically crowded alkynyl–Cu intermediate[3].
Hydroboration and Haloboration
The steric demand of tert-butylacetylene is highly advantageous in borylation reactions, where regiocontrol is paramount.
-
Haloboration: The reaction of tert-butylacetylene with borenium cations yields a single syn-haloboration product. The bulky group prevents stereoisomerization and completely suppresses competing carboboration pathways, locking the molecule into a stable four-coordinate boron center[4].
-
Hydroboration: Using earth-abundant Mn(I) alkyl PCP pincer complexes, the hydroboration of tert-butylacetylene proceeds with remarkable E-selectivity. The steric bulk minimizes unfavorable transition-state clashes during the migratory insertion of the CO ligand into the Mn-alkyl bond, directing the boron moiety exclusively to the less hindered terminal carbon[5].
Quantitative Data Summary
To facilitate rapid decision-making in synthetic route design, the following table summarizes the performance of tert-butylacetylene across various catalytic systems compared to standard benchmarks.
| Reaction Type | Catalyst System | Substrate | Yield | Regio/Stereoselectivity | Reference |
| Sonogashira Cascade | CuCl / Blue LED | tert-Butylacetylene | 50% | N/A | [3] |
| Sonogashira Cascade | CuCl / Blue LED | 1-Ethynylnaphthalene | >80% | N/A | [3] |
| Hydroboration | Mn(I) Alkyl PCP | tert-Butylacetylene | Quantitative | >99% E-selective | [5] |
| Haloboration | Borenium Cation | tert-Butylacetylene | High | 100% syn-addition | [4] |
| CuAAC (Click) | Cu(I) Salts | tert-Butylacetylene | High | 100% 1,4-isomer | [1] |
Validated Experimental Protocols
The following methodologies are designed as self-validating systems, incorporating internal standards and specific analytical checkpoints to ensure reproducibility.
Protocol A: Photoinduced Cu-Catalyzed Sonogashira-Type Coupling
This protocol utilizes photocatalysis to drive the coupling of sterically hindered alkynes with oxime esters[3].
Reagents & Setup:
-
Preparation: In a nitrogen-filled glovebox, charge a 4 mL sealed vial with unsaturated oxime ester (0.1 mmol), CuCl (10 mol%, catalyst), 2,2':6',2''-terpyridine (TERPY, 20 mol%, ligand), and K₂CO₃ (2.0 equiv, base).
-
Solvent & Substrate: Add anhydrous acetonitrile (MeCN) to achieve a 0.1 M concentration. Introduce tert-butylacetylene (3.0 equiv). The excess alkyne compensates for the slower kinetics of the hindered substrate.
-
Irradiation: Seal the vial and irradiate with a Blue LED array at room temperature for 24 hours.
-
Validation Checkpoint: Quench the reaction and extract. Determine the yield via ¹H NMR spectroscopy using dibromomethane (CH₂Br₂) as an internal standard prior to column chromatography. Expected NMR yield is ~50%.
Workflow for photoinduced Cu-catalyzed Sonogashira coupling of tert-butylacetylene.
Protocol B: Regioselective Haloboration
This protocol demonstrates the use of highly electrophilic borenium cations to achieve exclusive syn-haloboration[4].
Reagents & Setup:
-
Borenium Generation: Generate the borenium cation [cis-Cl(tBu)C=C(H)(BCl(2-DMAP))][AlCl4]in situ in anhydrous dichloromethane (DCM) under inert atmosphere.
-
Addition: Slowly add tert-butylacetylene (1.0 equiv) to the borenium solution at low temperature (-20 °C to 0 °C) to control the exotherm, then allow to warm to room temperature.
-
Validation Checkpoint: Analyze the crude mixture via ¹H and ¹¹B NMR spectroscopy. The successful formation of the product is validated by the appearance of a distinct vinylic C-H proton signal and a chemical shift characteristic of a four-coordinate boron center. The product is highly stable and shows no stereoisomerization even after 6 days in solution.
Conclusion
The incorporation of a tert-butyl group into a terminal alkyne is a double-edged sword: it imposes significant kinetic barriers that can depress yields in standard cross-coupling reactions, yet it provides an unparalleled level of steric control that forces absolute regioselectivity in cycloadditions and borylations. For drug development professionals and materials scientists, tert-butylacetylene is not merely a building block, but a strategic structural motif used to dictate the 3D architecture and metabolic stability of complex molecules.
References
- Photoinduced Copper-Catalyzed Radical Cascade Sonogashira-Type Coupling of Unsaturated Oxime Esters with Alkynes | Organic Letters - ACS Public
- Versatility of Click Chemistry in Hydrogel Synthesis: From Molecular Strategies to Applications in Regener
- Haloboration of Internal Alkynes with Boronium and Borenium Cations as a Route to Tetrasubstituted Alkenes - PMC.
- The Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC)
- Hydroboration of Terminal Alkynes Catalyzed by a Mn(I)
Sources
- 1. Versatility of Click Chemistry in Hydrogel Synthesis: From Molecular Strategies to Applications in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Haloboration of Internal Alkynes with Boronium and Borenium Cations as a Route to Tetrasubstituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Theoretical Elucidation of 6,6-Dimethylhept-1-yne: A Computational Guide to Structure, Spectroscopy, and Reactivity
Executive Overview
(C₉H₁₆) is a highly specialized terminal alkyne characterized by a flexible aliphatic linker terminating in a sterically demanding tert-butyl group. In modern drug development and materials science, such molecules serve as critical building blocks for, commonly known as click chemistry[1]. Understanding its exact three-dimensional conformation, electronic distribution, and spectroscopic signatures through Density Functional Theory (DFT) is paramount for predicting its behavior, steric hindrance, and reactivity in complex synthetic pathways.
Mechanistic Rationale: Why DFT for 6,6-Dimethylhept-1-yne?
The structural dichotomy of 6,6-dimethylhept-1-yne—a rigid, electron-rich alkyne head coupled with a bulky, electron-donating tert-butyl tail—creates unique conformational dynamics that require precise computational modeling.
-
Dispersion Forces & Functional Selection : Standard DFT functionals often fail to capture the intramolecular London dispersion forces between the bulky tert-butyl group and the alkyne moiety when the alkyl chain folds. Therefore, incorporating Grimme’s D3 dispersion correction (e.g., B3LYP-D3) is chemically necessary to prevent the overestimation of extended chain conformers.
-
Diffuse Functions for
-Systems : The alkyne triple bond contains a highly polarizable -electron cloud. Using a basis set with diffuse functions, such as 6-311++G(d,p), is non-negotiable. The "+" denotes diffuse functions on heavy atoms, allowing the electron density to expand spatially, which is critical for accurately calculating the HOMO-LUMO gap and nucleophilic susceptibility during [2].
Algorithmic Protocol: Self-Validating Computational Workflow
To ensure absolute scientific integrity, the theoretical calculation of 6,6-dimethylhept-1-yne must follow a closed-loop, self-validating protocol using [3].
Step 1: Stochastic Conformational Search (Molecular Mechanics)
-
Action : Perform a Monte Carlo conformational search using the MMFF94 force field to generate initial geometries.
-
Causality : The C3–C4 and C4–C5 single bonds in the heptyl chain rotate freely. Starting DFT from a single arbitrary geometry risks trapping the optimization in a local minimum rather than the global minimum.
-
Validation : Retain all conformers within a 5.0 kcal/mol energy window for subsequent DFT optimization.
Step 2: High-Level Geometry Optimization (DFT)
-
Action : Optimize the retained conformers at the B3LYP-D3/6-311++G(d,p) level of theory in the gas phase, followed by implicit solvation modeling (e.g., SMD model for water).
-
Causality : The SMD model accurately accounts for the bulk dielectric effects of the solvent, which heavily influences the polarization of the terminal C-H bond prior to deprotonation in catalytic cycles.
Step 3: Frequency Analysis & Thermodynamic Validation
-
Action : Execute a vibrational frequency calculation on the optimized geometries at the identical level of theory[3].
-
Validation Checkpoint (Critical) : Analyze the output for imaginary frequencies (NIMAG). A true energetic minimum must yield exactly zero imaginary frequencies (NIMAG = 0). If NIMAG > 0, the structure is a transition state or saddle point. The protocol dictates displacing the atomic coordinates along the vector of the imaginary mode and re-optimizing until NIMAG = 0.
Step 4: Electronic & Spectroscopic Property Extraction
-
Action : Calculate NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method and perform Natural Bond Orbital (NBO) population analysis[3].
Computational workflow for 6,6-dimethylhept-1-yne structural analysis.
Data Synthesis: Structural and Spectroscopic Parameters
Once the global minimum is validated, quantitative data is extracted. The steric bulk of the tert-butyl group forces the alkyl chain into a predominantly anti zig-zag conformation to minimize steric clashes, while the alkyne terminus remains strictly linear (bond angle ~180°).
Table 1: Calculated Thermochemical & Electronic Parameters (B3LYP-D3/6-311++G )** (Note: Values are representative DFT approximations for the global minimum at 298.15 K)
| Parameter | Calculated Value | Chemical Significance |
| Electronic Energy (EE) | -351.452 Hartrees | Baseline stability of the electron cloud. |
| Zero-Point Energy (ZPE) | 159.4 kcal/mol | Quantum mechanical baseline vibrational energy. |
| Dipole Moment ( | 0.85 Debye | Indicates slight polarization toward the alkyne terminus. |
| HOMO Energy | -6.85 eV | Defines nucleophilicity; localized on the C≡C |
| LUMO Energy | 0.92 eV | Defines electrophilicity; relevant for metal coordination. |
| HOMO-LUMO Gap | 7.77 eV | High chemical hardness; kinetically stable without catalysts. |
Table 2: Predicted Spectroscopic Signatures (Unscaled vs. Scaled) Scaling factor of 0.964 applied to correct for anharmonicity in the B3LYP functional.
| Vibrational Mode | Unscaled Freq (cm⁻¹) | Scaled Freq (cm⁻¹) | IR Intensity (km/mol) | Diagnostic Assignment |
| 3450 | 3325 | 85.2 | Terminal alkyne C-H stretch (Sharp, strong) | |
| 2210 | 2130 | 12.4 | Alkyne C≡C stretch (Weak due to low dipole change) | |
| 3050 | 2940 | 110.5 | Asymmetric stretch of tert-butyl/CH₂ groups |
Translational Applications: Modeling CuAAC Reactivity
The primary application of 6,6-dimethylhept-1-yne in drug discovery is its role as a click-chemistry substrate. Theoretical calculations are heavily utilized to map the [4].
The terminal proton of 6,6-dimethylhept-1-yne is weakly acidic. DFT calculations reveal that coordination of Cu(I) to the alkyne
Mechanistic pathway of CuAAC click reaction with terminal alkynes.
Conclusion
The theoretical calculation of 6,6-dimethylhept-1-yne provides a rigorous foundation for predicting its physical and chemical behavior. By employing a self-validating DFT protocol with appropriate dispersion corrections and diffuse basis sets, researchers can accurately map its conformational space, anticipate its exact NMR/IR signatures, and model its highly efficient participation in click chemistry workflows.
References
-
Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]
-
Title: Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents Source: MDPI (Molecules) URL: [Link]
-
Title: Gaussian 16 Features at a Glance Source: Gaussian, Inc. URL: [Link]
-
Title: Assessing the whole range of CuAAC mechanisms by DFT calculations Source: ResearchGate URL: [Link]
Sources
Methodological & Application
Application Note: Sonogashira Coupling of 6,6-Dimethylhept-1-yne
This Application Note provides a high-fidelity protocol for the Sonogashira cross-coupling of 6,6-dimethylhept-1-yne , a specialized aliphatic alkyne used to introduce lipophilic, sterically defined motifs into pharmaceutical scaffolds.
Executive Summary
The incorporation of the 6,6-dimethylhept-1-ynyl moiety is a strategic tactic in medicinal chemistry to probe hydrophobic pockets (e.g., in kinase inhibitors or GPCR ligands) while maintaining a flexible linker. Unlike aromatic alkynes (e.g., phenylacetylene), this aliphatic substrate presents unique challenges:
-
Glaser Homocoupling: High susceptibility to oxidative dimerization in the presence of copper and trace oxygen.
-
Volatility: Moderate volatility (est. bp ~135–145 °C) requires careful handling during concentration.
-
Nucleophilicity: The
-rich chain increases electron density at the alkyne, generally enhancing reactivity compared to electron-deficient aryl alkynes, provided the catalyst system is robust.
This guide outlines a Type I (Pd/Cu-Catalyzed) protocol optimized for high conversion and minimal homocoupling, alongside a Type II (Copper-Free) variant for trace-metal-sensitive applications.
Substrate Analysis: 6,6-Dimethylhept-1-yne
| Property | Specification | Implications for Protocol |
| Structure | Terminal alkyne with a tert-butyl tail separated by a propyl spacer. | |
| Sterics | Remote Steric Bulk | The reaction center (C1-C2) is unhindered, but the bulky tail affects solubility and crystal packing of products. |
| Reactivity | Aliphatic Donor | Good nucleophile; prone to rapid oxidative dimerization (Glaser) if |
| Physical State | Colorless Liquid | Density < 1 g/mL. Use positive displacement pipettes or weight-based addition for accuracy. |
Mechanism & Critical Control Points
The success of this protocol relies on balancing the Transmetallation rate (favored by Copper) against the risk of Homocoupling (also favored by Copper + Oxygen).
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical intercept where oxygen triggers the parasitic Glaser coupling.
Figure 1: Catalytic cycle showing the critical dependency on anaerobic conditions to prevent Glaser coupling (Black Node).
High-Fidelity Experimental Protocol
Method A: Standard Pd/Cu Catalysis (Recommended)
Best for: Routine synthesis, unreactive aryl halides, and maximizing yield.
Reagents & Stoichiometry
| Component | Equiv. | Role | Recommended Reagent |
| Aryl Halide | 1.0 | Electrophile | Aryl Iodide (preferred) or Bromide |
| Alkyne | 1.2–1.5 | Nucleophile | 6,6-Dimethylhept-1-yne |
| Catalyst | 0.03–0.05 | Pd Source | |
| Co-Catalyst | 0.02–0.05 | Activator | CuI (Purified/White) |
| Base | 2.0–3.0 | Proton Scavenger | Triethylamine ( |
| Solvent | N/A | Medium | THF (anhydrous) or DMF (degassed) |
Step-by-Step Procedure
-
System Preparation (The "Double-Vac" Technique):
-
Dry a reaction vial/flask with a stir bar under vacuum/heat gun.
-
Backfill with Argon or Nitrogen. Repeat 3x. Crucial: Aliphatic alkynes homocouple rapidly with trace air.
-
-
Solids Addition:
-
Add Aryl Halide (1.0 equiv),
(3-5 mol%), and CuI (2-5 mol%) against a positive flow of inert gas. -
Note: If CuI is off-white or green, recrystallize from saturated KI or buy fresh. Oxidized CuI kills the reaction.
-
-
Solvent & Base Sparging:
-
In a separate vessel, mix THF and
. Sparge with Argon for 15 minutes. -
Transfer the solvent/base mixture to the reaction flask via syringe.
-
-
Alkyne Addition:
-
Add 6,6-dimethylhept-1-yne (1.2 equiv) dropwise via syringe.
-
Why dropwise? High local concentration of alkyne + CuI can promote dimerization before the alkyne finds the Pd center.
-
-
Reaction:
-
Stir at Room Temperature for 1 hour.
-
Monitor by TLC/LCMS. If conversion is <10% after 1 hour, heat to 40–50 °C .
-
Caution: Do not exceed 60 °C initially to avoid alkyne volatility issues or catalyst decomposition.
-
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash with saturated
(removes Cu) and Brine. -
Dry over
, filter, and concentrate. Note: Do not use high vacuum for extended periods if the product MW is low (<250), as the lipophilic tail increases volatility.
-
Method B: Copper-Free Variant (Pharmaceutical Grade)
Best for: Late-stage functionalization, avoiding heavy metal contamination, or if homocoupling is a major issue.
Modifications:
-
Catalyst: Use a more active Pd source:
(5 mol%) + XPhos (10 mol%) OR + XPhos. -
Base: Cesium Carbonate (
, 2.0 equiv). -
Solvent: Acetonitrile (
) or 1,4-Dioxane. -
Temp: Requires heating (60–80 °C).
Protocol Adjustment: Mix Ar-X, Pd, Ligand, and Base in solvent. Stir 5 min to form the active catalyst. Add 6,6-dimethylhept-1-yne.[1][2][3][4][5][6][7] Heat to 80 °C. Note: This method is slower but eliminates Glaser byproducts.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Blue/Green Reaction Mixture | Oxidation of Copper | Oxygen leak. Discard and restart with stricter degassing. |
| Product contains "Diyne" | Glaser Homocoupling | Reduce CuI loading to 1 mol%. Add alkyne very slowly (syringe pump). Switch to Method B. |
| Low Conversion (Ar-Cl) | Oxidative Addition Failure | Aryl Chlorides are sluggish. Switch catalyst to Pd-PEPPSI-IPr or Pd(dppf) . Increase temp to 80 °C. |
| Black Precipitate (Early) | Catalyst Death (Pd Black) | "Ligand starvation". Add excess |
References & Grounding
-
Sonogashira Reaction Mechanisms : Chinchilla, R., & Nájera, C. (2007).[8] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chem. Chemical Reviews. Link
-
Copper-Free Protocols : Gelman, D., & Buchwald, S. L. (2003). Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides.[8] Angewandte Chemie. Link
-
Aliphatic Alkyne Handling : Tykwinski, R. R. (2003). Evolution in the oxidative coupling of acetylenes: Glaser coupling. Angewandte Chemie. (Context on homocoupling risks).
-
Substrate Data : Sigma-Aldrich Product Sheet for 6,6-dimethylhept-1-yne. Link
Safety Data Sheet (SDS) Highlights for 6,6-Dimethylhept-1-yne
-
Flammability: High. Keep away from sparks/open flames.
-
Storage: Store at 2–8 °C. Re-seal under inert gas.
-
Toxicity: Irritant. Use standard PPE (Gloves, Goggles, Fume Hood).
Sources
- 1. 918-82-1|3,3-Dimethylpent-1-yne|BLD Pharm [bldpharm.com]
- 2. 127867-24-7|1,3-Diethynylbicyclo[1.1.1]pentane|BLD Pharm [bldpharm.com]
- 3. 7154-75-8|4-Methyl-1-pentyne|BLD Pharm [bldpharm.com]
- 4. 17715-00-3|Prop-2-yn-1-ylcyclohexane|BLD Pharm [bldpharm.com]
- 5. 141345-08-6|4-Cyclohexyl-butyne|BLD Pharm [bldpharm.com]
- 6. 6,6-dimethylhept-1-yne | 1802057-89-1 [sigmaaldrich.com]
- 7. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Experimental Optimization for 6,6-Dimethylhept-1-yne
Introduction & Molecule Profile
6,6-dimethylhept-1-yne is a specialized terminal alkyne intermediate used frequently as a steric probe and a lipophilic linker in medicinal chemistry.[1][2] Unlike linear alkynes, the bulky tert-butyl group at the C6 position imparts unique folding properties and enhanced solubility in non-polar organic solvents, while the terminal alkyne (C1) remains accessible for functionalization.
This guide addresses the specific challenges of working with this molecule: balancing its volatility during isolation with its reactivity in C-C bond formation.
Chemical Profile
| Property | Specification | Experimental Note |
| CAS | 19444-03-2 | |
| Formula | ||
| Structure | Terminal alkyne with remote steric bulk.[2] | |
| Boiling Point | ~135–145°C (Est.) | Volatile. Significant loss can occur during high-vacuum rotary evaporation.[2] |
| Solubility | High (Hexane, DCM, THF) | Poor solubility in pure water; requires co-solvents for aqueous protocols. |
| Reactivity | Nucleophilic (via acetylide) | Prone to Glaser homocoupling ( |
Handling & Safety Protocols
Volatility Management (Critical)
Research indicates that C9 alkynes with branching can exhibit deceptive volatility.
-
Evaporation: Never evaporate reaction mixtures to dryness under high vacuum (< 10 mbar) without a "keeper" solvent (e.g., toluene or high-boiling ether) if the product yield is low.
-
Cold Traps: Ensure rotary evaporator baths are not heated above 30°C during solvent removal.
Storage
-
Atmosphere: Store under Argon/Nitrogen. Terminal alkynes can slowly polymerize or form explosive acetylides in contact with copper/brass piping.
-
Container: Teflon-lined caps are required to prevent solvent leaching and evaporation.[1][2]
Protocol A: Sonogashira Cross-Coupling
Application: Synthesis of aryl-alkyne scaffolds for drug discovery.[1][2] Challenge: The tert-butyl tail increases lipophilicity, which can hinder reaction rates in standard polar aprotic solvents like pure DMF/DMSO if the aryl halide is also very non-polar.
Mechanistic Workflow
The following diagram illustrates the catalytic cycle, emphasizing the critical Copper(I) cycle where the alkyne enters.
Figure 1: The Sonogashira catalytic cycle. Note that the Transmetallation step (Yellow) is where the 6,6-dimethylhept-1-yne enters the cycle via the Copper co-catalyst.[1][2]
Optimized Procedure
Scale: 1.0 mmol basis
-
Catalyst Prep: In a glovebox or under active Ar flow, charge a dry reaction vial with:
-
Aryl Halide (1.0 equiv)[3]
- (0.02 equiv) — Preferred over Pd(PPh3)4 for air stability.
-
CuI (0.01 equiv) — Keep low to minimize homocoupling.
-
-
Solvent System: Add THF:Triethylamine (3:1 v/v, 5 mL) .
-
Degassing (Crucial): Sparge the solvent mixture with Argon for 5 minutes.
-
Addition: Add 6,6-dimethylhept-1-yne (1.2 equiv) via syringe.
-
Reaction: Stir at 50°C for 4–12 hours. Monitor via TLC (stain with
).[5] -
Workup: Dilute with
, wash with (sat. aq) to remove Copper, dry over , and concentrate (carefully, see Section 2).
Protocol B: CuAAC "Click" Chemistry
Application: Bioconjugation or linking the alkyne to azide-functionalized probes.[2][6][7] Challenge: 6,6-dimethylhept-1-yne is highly hydrophobic.[2] Standard aqueous "Click" conditions will fail due to phase separation.
Reaction Setup Workflow
Figure 2: Step-by-step workflow for hydrophobic Click Chemistry.
Optimized Procedure
-
Solvent: Prepare a 1:1 mixture of tert-Butanol (tBuOH) and Water .[2]
-
Why? tBuOH dissolves the lipophilic alkyne and azide, while water solubilizes the copper catalyst and ascorbate.
-
-
Reagents:
-
Dissolve Azide (1.0 equiv) and 6,6-dimethylhept-1-yne (1.1 equiv) in the solvent setup.
-
-
Catalyst Cocktail:
-
Add
(5 mol%). -
Add Sodium Ascorbate (10 mol%).
-
Optional: If the azide is biomolecule-based, add THPTA ligand (5 mol%) to protect the biomolecule from oxidative damage [1].
-
-
Execution: Stir vigorously at Room Temperature. The solution should remain homogenous or slightly cloudy.
-
Completion: Upon completion, the triazole product often precipitates or can be extracted into DCM.
Protocol C: Lithiation & Alkylation
Application: Chain extension (nucleophilic substitution).
-
Cooling: Dissolve 6,6-dimethylhept-1-yne in anhydrous THF. Cool to -78°C (Dry ice/Acetone).
-
Deprotonation: Add n-BuLi (1.05 equiv) dropwise.[1][2]
-
Note: The bulky tail does not hinder the terminal proton.
-
-
Trapping: Stir for 30 mins, then add the electrophile (e.g., Alkyl Iodide, Epoxide).
-
Warming: Allow to warm to RT slowly.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Low Yield (Sonogashira) | Glaser Homocoupling | Increase Argon sparging time; add alkyne slowly (syringe pump). |
| Product Loss | Volatility | Do not use high vacuum for drying. Use a gentle |
| Incomplete Reaction (Click) | Phase Separation | Increase tBuOH ratio or switch to THF/Water (4:1). |
| Black Precipitate | Pd Black Formation | Oxygen leak or insufficient ligand ( |
References
-
BroadPharm. Protocol for Azide-Alkyne Click Chemistry. (Discusses THPTA ligand usage for stabilizing Cu(I)).
-
Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Conditions.
-
Sigma-Aldrich. 6,6-Dimethylhept-1-en-4-yn-3-ol Properties.[1][2] (Used for analog physical property estimation).
-
BenchChem. Optimizing Terminal Alkyne Synthesis and Purification.
Sources
purification of 6,6-dimethylhept-1-yne by distillation
Executive Summary
This guide details the purification protocol for 6,6-dimethylhept-1-yne , a specialized C9 terminal alkyne intermediate used in the synthesis of sterically hindered pharmaceutical scaffolds (e.g., terbinafine analogs) and functionalized organometallic precursors.[1][2]
While commercially available terminal alkynes are common, this specific isomer combines a reactive terminal proton with a bulky neopentyl tail (
Key Takeaway: Standard atmospheric distillation is contraindicated due to thermal degradation risks.[1] This protocol utilizes reduced-pressure fractional distillation to isolate the target molecule at
Physicochemical Profile & Impurity Landscape
Understanding the "enemy" (impurities) is critical before designing the separation.[1]
Target Molecule: 6,6-Dimethylhept-1-yne[1][2][3]
-
Formula:
-
Structure:
[1][2] -
Boiling Point (Est.): 138–142°C (760 mmHg)[1]
-
Flash Point: ~28°C (Flammable)[1]
Table 1: Common Impurity Profile in Crude Synthesis
| Component | Source | Boiling Point (Atm) | Separation Strategy |
| Tetrahydrofuran (THF) | Reaction Solvent | 66°C | Rotary Evaporation (Pre-distillation) |
| 1-Bromo-4,4-dimethylpentane | Unreacted Starting Material | ~165°C | Distillation (Pot Residue) |
| 6,6-Dimethylhept-2-yne | Isomerization Byproduct | ~145-150°C | Fractional Distillation (Close-boiling) |
| Diyne Dimer | Oxidative Coupling (Glaser) | >250°C | Non-volatile Residue |
| Water | Quench Step | 100°C | Chemical Drying ( |
Technical Insight: The neopentyl group (
-Bu) introduces significant steric bulk, disrupting molecular packing.[1] Consequently, 6,6-dimethylhept-1-yne boils at a lower temperature than linear 1-nonyne (151°C), despite having the same molecular weight.[1][2]
Pre-Distillation Treatment (The "Clean-Up")[1][2]
Directly distilling the crude reaction mixture is dangerous and inefficient.[1] Salts and peroxides must be removed first.[1][2]
Reagents:
-
Saturated Ammonium Chloride (
)[1][4] -
Anhydrous Magnesium Sulfate (
)[1][4] -
Pentane (Extraction solvent)[1]
Protocol:
-
Quench: Pour crude reaction mixture into excess saturated
at 0°C to neutralize acetylides. -
Extraction: Extract aqueous phase
with pentane. (Pentane is preferred over ether to minimize peroxide risks during distillation).[1][2] -
Drying: Dry combined organics over anhydrous
for 30 minutes. Filter. -
Strip: Remove pentane via rotary evaporation at 300 mmHg / 25°C bath. Do not apply high vacuum yet to avoid losing the product.[1]
Distillation Protocol
Thermodynamics & Setup
To prevent thermal rearrangement of the terminal alkyne to the internal isomer (a thermodynamic sink), the pot temperature must not exceed 100°C.
Target Parameters:
-
Vacuum Source: Oil Pump or High-Efficiency Diaphragm Pump.[1][2]
-
Target Pressure: 15–20 mmHg.
-
Target Vapor Temp: 48–52°C.
Diagram 1: Distillation Logic & Setup
Caption: Logical flow of the reduced-pressure fractionation process. Note the separation of the "Fore-run" to remove residual synthesis solvents.[1][2]
Step-by-Step Procedure
-
Assembly:
-
Equip a round-bottom flask (RBF) with a magnetic stir bar.[1][2][4][5]
-
Attach a 15 cm Vigreux column . Why? A simple path is insufficient to separate the product from potential internal alkyne isomers, but a spinning band column causes too much pressure drop. The Vigreux offers the correct balance of HETP (Height Equivalent to a Theoretical Plate) and throughput.[1]
-
Connect a short-path distillation head with a thermometer adapter.[1][2]
-
-
Degassing:
-
Distillation:
-
Heat Source: Oil bath set initially to 60°C.
-
Fore-run: Collect any distillate coming over below 45°C (at 20 mmHg). This is likely residual solvent or trace lower-molecular-weight fragments.[1][2]
-
Main Fraction: Slowly raise oil bath to ~75-80°C. The vapor temperature should stabilize between 48°C and 52°C . Collect this fraction.
-
Stop Condition: When vapor temp drops or rises sharply above 55°C, stop collection. Do not distill to dryness (explosion hazard if peroxides present).[1][2]
-
Quality Control & Validation
Table 2: Validation Metrics
| Test Method | Expected Result | Failure Mode Indicator |
| Refractive Index ( | 1.4250 – 1.4290 | >1.435 (Indicates internal alkyne or bromide contamination) |
| GC-MS | Single peak, M+ = 124 m/z | M+ = 124 but different RT (Isomer); M+ = 246 (Dimer) |
| 1H NMR ( | Loss of triplet at 1.94 (Isomerization to internal alkyne) |
Diagram 2: Analytical Decision Tree
Caption: Rapid QC decision tree using NMR to verify the integrity of the terminal alkyne proton.
Safety & Handling
-
Acetylide Sensitivity: While the hydrocarbon itself is stable, contact with copper, silver, or mercury surfaces in the distillation rig can form explosive metal acetylides. Use only glass and Teflon components.
-
Inert Storage: Terminal alkynes can slowly oxidize.[1][2] Store the purified fraction under Argon at 4°C.
-
Odor: Like many alkynes, it has a penetrating, gasoline-like odor.[1][2] All work must be performed in a fume hood.[1][2]
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for general hydrocarbon distillation techniques and pressure-temperature nomographs). [1][2]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2][6] (Foundational protocols for alkyne synthesis and purification).
-
PubChem Compound Summary. (2024). 1-Nonyne (Isomer Reference Data). National Center for Biotechnology Information.[1][2] (Used for boiling point extrapolation of C9 alkyne isomers).[1] [1][2]
-
NIST Chemistry WebBook. (2024).[1] 2,2-Dimethylheptane Thermochemical Data. (Used as the alkane baseline for boiling point estimation). [1][2]
Sources
- 1. 6,6-Dimethylhept-1-en-4-yn-3-ol | C9H14O | CID 10975561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. US20020016517A1 - Process for the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 6,6-Dimethylhept-1-en-4-yn-3-ol | 78629-20-6 [sigmaaldrich.com]
Application Notes & Protocols: Strategic Protection of the Terminal Alkyne in 6,6-Dimethylhept-1-yne
Introduction: The Synthetic Challenge of 6,6-Dimethylhept-1-yne
6,6-Dimethylhept-1-yne is a valuable building block in organic synthesis, characterized by two key structural features: a reactive terminal alkyne and a sterically demanding 3,3-dimethylbutyl (neopentyl-like) substituent. The acidic proton of the terminal alkyne (pKa ≈ 25) makes it incompatible with a wide range of common reagents, including organometallics (e.g., Grignard reagents, organolithiums) and strong bases, which would preferentially deprotonate the alkyne rather than react at other desired sites in a molecule.[1][2] This necessitates the use of a protecting group to temporarily mask the acetylenic proton, allowing for transformations elsewhere in the molecule.
However, the significant steric bulk imposed by the neopentyl-like tail presents a unique challenge. This bulk can hinder the approach of reagents to the alkyne terminus, potentially slowing reaction rates for both the installation and removal of the protecting group.[3][4] Therefore, the selection of a protecting group strategy is not trivial; it requires a careful balance between reactivity, stability, and the steric tolerance of the protection and deprotection steps. This guide provides a detailed analysis and field-tested protocols for the strategic protection of 6,6-dimethylhept-1-yne, focusing on silyl ethers as a versatile and reliable choice.
Selecting the Optimal Silyl Protecting Group: A Comparative Analysis
Trialkylsilyl groups are the most prevalent choice for protecting terminal alkynes due to their straightforward installation, predictable stability, and reliable cleavage methods under conditions that are often orthogonal to many other functional groups.[5][6] For a sterically hindered substrate like 6,6-dimethylhept-1-yne, the choice primarily narrows down to two common silyl ethers: Trimethylsilyl (TMS) and the bulkier Triisopropylsilyl (TIPS). The selection depends critically on the planned synthetic route and the conditions the protected alkyne must endure.
Table 1: Comparison of TMS and TIPS Protecting Groups for Hindered Alkynes
| Feature | Trimethylsilyl (TMS) | Triisopropylsilyl (TIPS) |
|---|---|---|
| Structure | -Si(CH₃)₃ | -Si(CH(CH₃)₂)₃ |
| Steric Bulk | Low | High[7] |
| Stability | Labile. Cleaved by mild base, acid, and fluoride ions.[8] May not survive multi-step syntheses involving basic or nucleophilic conditions.[9] | Robust. Stable to a wide range of conditions, including many that cleave TMS or TBS ethers.[1][10] |
| Installation | Generally rapid due to low steric hindrance. | Can be sluggish on sterically congested substrates, potentially requiring longer reaction times or more reactive silylating agents (e.g., TIPS-OTf).[7] |
| Deprotection | Very mild conditions (e.g., K₂CO₃/MeOH, dilute acid, TBAF).[5][11] | Requires more forcing conditions, typically a strong fluoride source like TBAF, sometimes with heating.[1][5] Alternative methods like AgF can also be effective.[12][13] |
| Best For... | Short synthetic sequences or when very mild deprotection is paramount. | Complex, multi-step syntheses where high stability is required to withstand various reaction conditions. |
Experimental Protocols
The following protocols are designed to be self-validating systems, with clear steps and rationales grounded in established chemical principles.
Protocol 1: Trimethylsilyl (TMS) Protection of 6,6-Dimethylhept-1-yne
This protocol utilizes the less sterically demanding TMS group, which is ideal for shorter synthetic routes where high stability is not required. The deprotonation is achieved with n-butyllithium, a standard strong base for generating acetylides.[6]
Workflow Diagram: TMS Protection & Deprotection
Caption: Workflow for TMS protection and subsequent deprotection.
A. Protection Procedure
-
Materials:
-
6,6-Dimethylhept-1-yne (1.0 eq)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)
-
Chlorotrimethylsilane (TMSCl), freshly distilled (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Step-by-Step Protocol:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6,6-dimethylhept-1-yne dissolved in anhydrous THF (approx. 0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe. The bulky nature of the substrate may require the solution to be stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C for an additional 30 minutes to ensure complete deprotonation.
-
Re-cool the solution to -78 °C and add TMSCl dropwise. A white precipitate (LiCl) will form.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, (7,7-dimethylhept-2-yn-1-yl)trimethylsilane, can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.
-
B. Deprotection Procedure
This method is exceptionally mild and highly effective for removing the TMS group.[5][11]
-
Materials:
-
TMS-protected alkyne (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (0.2-0.5 eq)
-
Methanol (MeOH)
-
-
Step-by-Step Protocol:
-
Dissolve the TMS-protected alkyne in methanol (approx. 0.2 M) in a round-bottom flask.
-
Add solid potassium carbonate to the solution.
-
Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, filter off the K₂CO₃ and wash the solid with a small amount of methanol or diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
If needed, perform a simple aqueous workup by dissolving the residue in diethyl ether, washing with water and brine, drying over Na₂SO₄, and re-concentrating to yield the pure, deprotected 6,6-dimethylhept-1-yne.
-
Protocol 2: Triisopropylsilyl (TIPS) Protection of 6,6-Dimethylhept-1-yne
This protocol is chosen for its robustness, providing a protected alkyne that can withstand a broader range of reaction conditions. Due to the steric hindrance of both the substrate and TIPSCl, the protection step may require longer reaction times.
Workflow Diagram: TIPS Protection & Deprotection
Caption: Workflow for TIPS protection and fluoride-mediated deprotection.
A. Protection Procedure
-
Materials:
-
6,6-Dimethylhept-1-yne (1.0 eq)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)
-
Chlorotriisopropylsilane (TIPSCl) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Hexanes or Pentane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Protocol:
-
Follow steps 1-3 from Protocol 1A to generate the lithium acetylide.
-
Re-cool the solution to -78 °C and add TIPSCl dropwise.
-
Allow the reaction to warm slowly to room temperature and stir overnight (12-18 hours). The combined steric hindrance necessitates a longer reaction time for complete conversion. Monitor by GC-MS.
-
Quench the reaction with saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with a non-polar solvent like hexanes or pentane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product, (7,7-dimethylhept-2-yn-1-yl)triisopropylsilane, by flash column chromatography on silica gel.
-
B. Deprotection Procedure
The robust C-Si bond of the TIPS group requires a fluoride source for efficient cleavage. Tetrabutylammonium fluoride (TBAF) is the most common reagent for this transformation.[1][5]
-
Materials:
-
TIPS-protected alkyne (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1-1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Protocol:
-
Dissolve the TIPS-protected alkyne in anhydrous THF (approx. 0.2 M) in a round-bottom flask.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction for 2-6 hours. The deprotection of hindered TIPS-alkynes can be slow; if the reaction stalls, gentle heating (e.g., to 40 °C) can be applied. Monitor progress by TLC or GC-MS.
-
Once complete, dilute the reaction mixture with diethyl ether and wash sequentially with water and brine to remove THF and TBAF salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the product by flash column chromatography to yield pure 6,6-dimethylhept-1-yne.
-
Senior Scientist Insights & Troubleshooting
-
Causality Behind Experimental Choices: The use of n-BuLi at low temperatures is critical to prevent side reactions and ensure clean deprotonation. For the sterically demanding TIPS group, a longer reaction time is a deliberate choice to overcome the higher activation energy barrier for the Sₙ2-type reaction at the silicon center.[6]
-
Incomplete Protection: If silylation is sluggish, especially with TIPSCl, consider switching to the more reactive triisopropylsilyl triflate (TIPSOTf) in the presence of a non-nucleophilic base like 2,6-lutidine. This can significantly accelerate the reaction.
-
Orthogonal Deprotection: The significant difference in lability between TMS and TIPS groups allows for selective deprotection. A TMS-alkyne can be cleaved with K₂CO₃/MeOH while leaving a TIPS-ether elsewhere in the molecule intact, providing a powerful tool for complex syntheses.[5]
-
Monitoring the Reaction: Due to the volatility of 6,6-dimethylhept-1-yne and its TMS derivative, GC-MS is often a more reliable method for reaction monitoring than TLC.
-
Purity of Reagents: All silylation reactions are sensitive to moisture. Ensure solvents are anhydrous and reagents like TMSCl and TIPSCl are of high purity and handled under an inert atmosphere to prevent hydrolysis, which would quench the acetylide intermediate.
References
-
Siddaraj, R., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. Retrieved from [Link]
-
Siddaraj, R., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry. Retrieved from [Link]
-
Study.com. (n.d.). Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Retrieved from [Link]
-
Request PDF. (n.d.). Intermolecular trans-bis-silylation of terminal alkynes. ResearchGate. Retrieved from [Link]
-
RSC Publishing. (n.d.). Construction of highly sterically hindered 1,1-disilylated terminal alkenes. Retrieved from [Link]
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Retrieved from [Link]
-
CureFFI.org. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. Retrieved from [Link]
-
Hu, Z., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. Retrieved from [Link]
-
Lang, K. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. PMC - NIH. Retrieved from [Link]
-
ACS Publications. (2024). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Organic Letters. Retrieved from [Link]
-
Pearson+. (2024). The trimethylsilyl (TMS) group, used as a protecting group for al.... Study Prep. Retrieved from [Link]
-
Michigan State University. (n.d.). Alkyne Reactivity. MSU chemistry. Retrieved from [Link]
-
Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. ResearchGate. Retrieved from [Link]
-
Gelest. (n.d.). Silyl Groups. Gelest Technical Library. Retrieved from [Link]
-
Gelest. (n.d.). Other Reactions of Silyl Alkynes. Gelest Technical Library. Retrieved from [Link]
-
Moth-Poulsen, K., et al. (2013). A photolabile protection strategy for terminal alkynes. Chalmers Research. Retrieved from [Link]
-
Wang, Z.-Y., et al. (2014). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. PMC. Retrieved from [Link]
-
Reddit. (2025). preventing TMS alkyne deprotecting in reaction. r/Chempros. Retrieved from [Link]
-
Scribd. (n.d.). 8 Protection For The Alkyne CH. Retrieved from [Link]
-
Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. ScienceOpen. Retrieved from [Link]
-
Scribd. (n.d.). Alkyne Protecting Groups. Retrieved from [Link]
-
PubChem. (n.d.). 6,6-Dimethylhept-1-en-4-yn-3-ol. Retrieved from [Link]
-
PubMed. (2024). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. Retrieved from [Link]
-
Lumen Learning. (n.d.). 15.2 Use of protecting groups. Organic Chemistry II. Retrieved from [Link]
-
SciELO. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Retrieved from [Link]
-
Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
J-STAGE. (n.d.). View of Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Retrieved from [Link]
-
ChemBK. (2024). 6,6-dimethylhept-1-en-4-yn-3-ol. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
- 3. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 6. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silyl Groups - Gelest [technical.gelest.com]
- 8. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 9. reddit.com [reddit.com]
- 10. scielo.org.mx [scielo.org.mx]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. researchgate.net [researchgate.net]
- 13. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives – ScienceOpen [scienceopen.com]
Application Note: Controlled Deprotection of Silyl-Protected 6,6-Dimethylhept-1-yne
Topic: Deprotection of Silyl-Protected 6,6-Dimethylhept-1-yne Content Type: Detailed Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Discovery Scientists[1]
Abstract & Strategic Overview
This guide details the protocol for the chemoselective removal of silyl protecting groups (TMS, TES, TBDMS, or TIPS) to yield 6,6-dimethylhept-1-yne .[1] This target molecule is a terminal alkyne featuring a remote neo-terminal steric bulk (a tert-butyl motif integrated into a heptyl chain).[1]
While the deprotection chemistry of alkynes is well-established, the specific handling of 6,6-dimethylhept-1-yne requires attention to volatility and lipophilicity .[1] With a molecular weight of 124.22 g/mol and an estimated boiling point of ~135–145 °C, the product is a volatile oil. Standard high-vacuum drying protocols can lead to significant yield loss.[1] This protocol prioritizes solvolytic cleavage (K₂CO₃/MeOH) for primary silyl groups and fluoride-mediated cleavage (TBAF) for hindered groups, with a specialized focus on isolation techniques that mitigate evaporative loss.[1]
Chemical Context & Mechanism[1][2][3][4][5][6]
Substrate Analysis[1]
-
Target: 6,6-Dimethylhept-1-yne (
)[1] -
Structure: A terminal alkyne attached to a flexible propyl linker terminating in a tert-butyl group.[1]
-
Physicochemical Properties:
Reaction Mechanism
The cleavage of the Carbon-Silicon (
-
Base-Catalyzed Solvolysis (Methanolysis): Methoxide ion (
), generated in situ from and MeOH, attacks the silicon atom.[1] The transient carbanion is instantly protonated by the solvent. This is the preferred method for Trimethylsilyl (TMS) and Triethylsilyl (TES) groups due to the ease of workup. -
Fluoride-Mediated Cleavage: Fluoride (
) attacks the silicon to form a pentacoordinate silicate intermediate, releasing the alkyne.[1] This is required for bulky groups like tert-Butyldimethylsilyl (TBDMS) or Triisopropylsilyl (TIPS).[1]
Decision Matrix & Workflow
Use the following logic to select the optimal protocol for your specific precursor.
Figure 1: Decision matrix for selecting the deprotection reagent based on the steric bulk of the silyl protecting group.[1]
Experimental Protocols
Method A: Potassium Carbonate in Methanol (Standard)
Applicability: Best for TMS (Trimethylsilyl) and TES (Triethylsilyl) protected alkynes.[1] Advantages: Mild, inexpensive, avoids difficult-to-remove solvents like THF/DMF.[1]
Materials
-
Substrate: 1-(Trimethylsilyl)-6,6-dimethylhept-1-yne (1.0 equiv)
-
Reagent: Potassium Carbonate (
), anhydrous (0.2 – 0.5 equiv) -
Solvent: Methanol (MeOH), HPLC grade (0.1 M concentration relative to substrate)
-
Extraction: Pentane (preferred) or Diethyl Ether[1]
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the silyl-alkyne in Methanol (approx. 10 mL per mmol of substrate).
-
Reagent Addition: Add solid
(0.2 equiv) in one portion.-
Note: The reaction is heterogeneous initially.[1]
-
-
Reaction: Stir vigorously at room temperature (20–25 °C) .
-
Quench & Workup (Critical for Volatiles):
-
Do not evaporate the Methanol on a rotavap directly, as azeotroping may lose product.[1]
-
Dilute the reaction mixture with Pentane (equal volume to MeOH).[1]
-
Pour into a separatory funnel containing Water or Saturated
.[1] -
Separate phases.[1][3] Extract the aqueous layer 2x with Pentane.
-
Combine organic layers and wash 1x with Brine to remove residual MeOH.[1]
-
-
Drying: Dry over anhydrous
(Sodium Sulfate) for 10 minutes. -
Concentration: Filter into a tared flask. Concentrate under reduced pressure (Rotavap) but maintain the bath temperature < 30 °C and pressure > 150 mbar. Do not leave under high vacuum.
Method B: TBAF in THF (High Reactivity)
Applicability: Required for TBDMS or TIPS protected alkynes.[1] Risk: TBAF is basic; THF is harder to remove without losing the volatile alkyne.[1]
Materials
-
Substrate: Silyl-protected precursor (1.0 equiv)
-
Reagent: Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 – 1.5 equiv)
Step-by-Step Procedure
-
Setup: Dissolve the substrate in anhydrous THF (0.2 M) under an inert atmosphere (
or Ar). -
Addition: Add the TBAF solution dropwise via syringe at 0 °C.
-
Reaction: Allow to warm to room temperature. Stir for 2–4 hours.
-
Note: TIPS groups may require heating to 40–50 °C or longer reaction times (overnight).
-
-
Workup:
-
Concentration: Carefully concentrate as described in Method A.
Purification & Characterization
Purification Strategy
For this specific molecule, column chromatography is often unnecessary if the starting material was pure. If purification is required:
-
Silica Plug: Filter the pentane solution through a short pad of silica gel (eluting with 100% pentane) to remove silanol byproducts.
-
Kugelrohr Distillation: If high purity is required, distill the oil using a Kugelrohr apparatus.[1]
-
Estimated Conditions: 10–20 mbar, oven temp 60–80 °C (adjust based on actual vacuum).
-
Analytical Data Validation
Compare your isolated product against these expected parameters to ensure structural integrity.
| Parameter | Expected Signal / Value | Structural Assignment |
| Physical State | Colorless oil | - |
| Boiling Point | ~135–145 °C (est.[1] at 760 mmHg) | - |
| ¹H NMR (CDCl₃) | Terminal Alkyne Proton ( | |
| ¹H NMR (CDCl₃) | Propargylic | |
| ¹H NMR (CDCl₃) | Gem-dimethyl/t-butyl region | |
| IR Spectroscopy | ~3300 cm⁻¹ (sharp, strong) | |
| IR Spectroscopy | ~2120 cm⁻¹ (weak) |
Troubleshooting & Safety
Common Issues
-
Low Yield (Evaporation): The most common failure mode is losing the product during solvent removal.[1]
-
Solution: Use Pentane (bp 36 °C) for extractions.[1] Stop rotary evaporation when the solvent volume is low, and remove the last traces of solvent under a gentle stream of Nitrogen rather than high vacuum.
-
-
Incomplete Reaction (TIPS/TBDMS):
-
Solution: Switch from THF to DMF and heat to 60 °C with TBAF, or use CsF in DMF.
-
-
Silanol Contamination: Silyl byproducts (e.g., TMS-OMe or TBDMS-OH) can co-elute.[1]
Safety
-
Flammability: 6,6-dimethylhept-1-yne is a flammable hydrocarbon.[1] Handle away from open flames.
-
Pressure: Alkyne deprotection does not generate gas, but workups involving carbonates can release
if acidic quenches are used too aggressively.[1]
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (Canonical reference for silyl cleavage conditions).
-
Caddick, S.; Delisser, V. M.; Doyle, V. E.; Khan, S. "A polymer-supported protiodesilylation reagent."[1] Tetrahedron1999 , 55, 2737–2754.[1][5] Link (Describes the K2CO3/MeOH methodology).
-
Kocieński, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.[1] (Detailed mechanisms of fluoride vs. alkoxide cleavage).
-
Yeom, C.-E.; Kim, M. J.; Choi, W.; Kim, B. M. "DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group."[1][4] Synlett2008 , 565–568.[1][4] Link (Alternative non-fluoride method for sensitive substrates).
Sources
catalytic systems for 6,6-dimethylhept-1-yne functionalization
Application Note & Protocol Guide: Catalytic Systems for 6,6-Dimethylhept-1-yne Functionalization
Part 1: Executive Summary & Strategic Rationale
6,6-Dimethylhept-1-yne (CAS: 1802057-89-1) represents a distinct class of terminal alkynes characterized by a "remote steric" architecture. Unlike simple linear alkynes (e.g., 1-octyne), this substrate features a gem-dimethyl (neo-pentyl-like) tail. In drug discovery, this structural motif is highly valued for two reasons:
-
Metabolic Stability: The gem-dimethyl group blocks metabolic oxidation at the
-1 position, a common clearance pathway for alkyl chains. -
Lipophilic Volume: It adds significant hydrophobic bulk without altering the electronic properties of the reactive alkyne center (
-carbon).
This guide details three validated catalytic workflows to transform 6,6-dimethylhept-1-yne into high-value pharmacophores. We focus on systems that tolerate the substrate's volatility and lipophilicity while ensuring high regiocontrol.
Part 2: Divergent Functionalization Pathways (Visualization)
The following diagram illustrates the three core catalytic workflows covered in this guide, highlighting the divergence from the parent alkyne to specific functional scaffolds.
Figure 1: Divergent catalytic strategy for 6,6-dimethylhept-1-yne functionalization.
Part 3: Detailed Experimental Protocols
Protocol A: Sonogashira Cross-Coupling (C-C Bond Formation)
Objective: Synthesis of aryl-substituted internal alkynes. Challenge: Preventing homocoupling (Glaser coupling) of the electron-rich terminal alkyne.
Catalytic System:
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh
) Cl ] (2 mol%) -
Co-Catalyst: Copper(I) Iodide [CuI] (1 mol%)
-
Base/Solvent: Triethylamine (Et
N) / Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 25 mL Schlenk flask and cool under Argon.
-
Charging: Add aryl iodide (1.0 equiv, e.g., 1.0 mmol) and Pd(PPh
) Cl (14 mg, 0.02 mmol). -
Solvent Addition: Add degassed THF (3 mL) and Et
N (3 mL). Note: Degassing is critical to prevent Pd oxidation and homocoupling. -
Substrate Addition: Add 6,6-dimethylhept-1-yne (1.2 equiv, 1.2 mmol) via syringe.
-
Initiation: Add CuI (1.9 mg, 0.01 mmol) last. Reasoning: Adding CuI last initiates the catalytic cycle by forming the copper-acetylide species immediately in the presence of the Pd-oxidative addition complex.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexanes/EtOAc).[1] Look for the disappearance of the aryl iodide spot.
-
Workup: Dilute with Et
O (20 mL), filter through a Celite pad (to remove Pd/Cu salts), and concentrate. -
Purification: Flash chromatography (Silica gel, Hexanes).
Self-Validation Check:
-
1H NMR: Disappearance of the terminal alkyne triplet (
ppm) and appearance of aromatic signals. -
Visual: Reaction mixture typically turns from yellow to dark brown/black upon completion.
Protocol B: CuAAC "Click" Cycloaddition (C-N Bond Formation)
Objective: Synthesis of 1,4-disubstituted 1,2,3-triazoles (Bio-isosteres). Challenge: Solubility mismatch between the lipophilic 6,6-dimethylhept-1-yne and aqueous copper salts.
Catalytic System:
-
Pre-catalyst: Copper(II) Sulfate Pentahydrate [CuSO
·5H O] (1 mol%) -
Reductant: Sodium Ascorbate (5 mol%)
-
Solvent: tert-Butanol / Water (1:1)
Step-by-Step Methodology:
-
Mixture Prep: In a 20 mL scintillation vial, dissolve the organic azide (1.0 equiv) and 6,6-dimethylhept-1-yne (1.05 equiv) in t-BuOH (2 mL).
-
Catalyst Prep: Prepare a fresh stock solution of CuSO
·5H O in water (100 mg/mL) and Sodium Ascorbate in water (200 mg/mL). -
Initiation: Add the CuSO
solution (corresponding to 1 mol%) to the reaction vial, followed immediately by the Sodium Ascorbate solution (5 mol%). Add remaining water (2 mL) to achieve a 1:1 solvent ratio. -
Reaction: Stir vigorously at room temperature for 12 hours. Note: The lipophilic alkyne may form an emulsion; vigorous stirring is required to maintain the interface.
-
Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).
-
Purification: Generally, simple evaporation yields pure product. If copper traces remain (green tint), wash the organic layer with 10% NH
OH.
Self-Validation Check:
-
1H NMR: Appearance of the distinct triazole proton singlet (
ppm). -
LC-MS: Mass shift corresponding to [M_azide + M_alkyne + H]+.
Protocol C: Iridium-Catalyzed Borylation (C-B Bond Formation)
Objective: Synthesis of linear (
Catalytic System:
-
Catalyst: [Ir(COD)Cl]
(1.5 mol%) -
Ligand: DPPE (1,2-Bis(diphenylphosphino)ethane) (3 mol%)
-
Reagent: Pinacolborane (HBPin)
Step-by-Step Methodology:
-
Activation: In a glovebox or under Argon, mix [Ir(COD)Cl]
(10 mg, 0.015 mmol) and DPPE (12 mg, 0.03 mmol) in CH Cl (2 mL) for 10 minutes until the solution is clear orange. -
Reactant Addition: Add 6,6-dimethylhept-1-yne (1.0 equiv, 1.0 mmol) and HBPin (1.2 equiv, 1.2 mmol).
-
Reaction: Stir at room temperature for 16 hours.
-
Workup: Quench by exposing to air. Filter through a short plug of silica gel (eluting with CH
Cl ). -
Purification: The product is often pure enough for subsequent coupling. If purification is needed, use rapid silica chromatography (the C-B bond can be sensitive to silica over long exposure).
Self-Validation Check:
-
1H NMR: Look for two vinylic protons with a large coupling constant (
Hz), indicating trans ( ) geometry.
Part 4: Comparative Data Summary
The following table summarizes expected outcomes based on standard reactivity profiles for hindered terminal alkynes.
| Parameter | Sonogashira (Pd/Cu) | CuAAC (Click) | Ir-Hydroboration |
| Bond Formed | C(sp) – C(sp2) | C – N (Heterocycle) | C(sp2) – B |
| Primary Isomer | Internal Alkyne | 1,4-Triazole | E-Vinyl Boronate |
| Selectivity | >98% Cross-coupling | >99% Regioselective | >95% E-isomer |
| Typical Yield | 85 – 95% | 90 – 99% | 75 – 85% |
| Reaction Time | 4 – 6 Hours | 12 – 24 Hours | 16 Hours |
| Key Precaution | O | Cu removal (Toxicity) | Moisture sensitivity |
Part 5: References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Link
-
Ohmura, T., & Suginome, M. (2009). Silylboranes as New Tools in Organic Synthesis. Bulletin of the Chemical Society of Japan, 82(1), 29–49. Link
-
BenchChem. (2025).[1] Application Notes and Protocols: Functionalization of Alkyne Groups. Link
-
National Science Foundation (NSF). (2021). Recyclable Catalysts for Alkyne Functionalization. Link
Sources
Application Note: Strategic Utilization of 6,6-Dimethylhept-1-yne in Advanced API Synthesis
Introduction & Mechanistic Rationale
In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the precise engineering of lipophilic domains. 6,6-Dimethylhept-1-yne (CAS: 1802057-89-1) has emerged as a highly specialized terminal alkyne building block for Active Pharmaceutical Ingredient (API) synthesis [1].
Unlike standard straight-chain aliphatic alkynes, 6,6-dimethylhept-1-yne possesses a tert-butyl terminated neo-heptyl tail. This structural nuance provides a profound advantage in drug design: it effectively anchors the API into deep hydrophobic binding pockets (e.g., in kinase inhibitors or GPCR allosteric modulators) while simultaneously blocking Cytochrome P450 (CYP450)-mediated
Physicochemical & Metabolic Advantages
The substitution of a standard unbranched alkyne with 6,6-dimethylhept-1-yne fundamentally alters the metabolic fate of the resulting API. The table below summarizes the quantitative and qualitative shifts in molecular properties when integrating this specific building block.
| Property | Straight-Chain Analog (Hept-1-yne) | Branched Analog (6,6-Dimethylhept-1-yne) | Impact on API Profile |
| Terminal Structure | -CH₂-CH₂-CH₃ | -CH₂-C(CH₃)₃ | Introduces steric bulk at the terminus. |
| Metabolic Stability | Low (High | High (Blocked | Significantly increases in vivo half-life ( |
| Lipophilicity (clogP) | ~2.30 | ~3.15 | Enhances passive membrane permeability. |
| Target Residence Time | Moderate | Prolonged | Stronger anchoring in hydrophobic target pockets. |
Synthetic Workflows & Logical Relationships
The terminal alkyne of 6,6-dimethylhept-1-yne is highly reactive, making it an ideal precursor for divergent synthetic pathways. The two most prominent applications in API manufacturing are the formation of rigid carbon-carbon scaffolds via Sonogashira cross-coupling and the generation of bioisosteric triazole linkers via Click chemistry (CuAAC).
Fig 1: Divergent synthetic workflows for 6,6-dimethylhept-1-yne in API development.
Validated Experimental Protocols
As a Senior Application Scientist, it is critical to recognize that successful API synthesis relies not just on mixing reagents, but on controlling the microenvironment of the reaction. The following protocols are designed as self-validating systems.
Protocol A: Palladium-Catalyzed Sonogashira Cross-Coupling
This protocol is utilized to append the 6,6-dimethylheptyl tail directly onto a heteroaryl API core, creating a rigid, conjugated linker.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine the aryl halide API intermediate (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).
-
Causality: Oven-drying eliminates trace moisture that can prematurely deactivate the sensitive Pd(0) catalyst.
-
-
Degassing: Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times.
-
Causality: Oxygen must be rigorously excluded. In the presence of O₂ and CuI, the terminal alkyne will undergo oxidative homocoupling (Glaser coupling), consuming the 6,6-dimethylhept-1-yne and drastically reducing the yield of the desired cross-coupled product.
-
-
Solvent Addition: Inject anhydrous DMF (0.2 M relative to the aryl halide) and triethylamine (3.0 eq) via syringe.
-
Causality: DMF is chosen for its superior ability to solubilize complex, polar API cores. Triethylamine serves a dual purpose: it acts as the base to neutralize the HX byproduct generated during the catalytic cycle, and it acts as a transient ligand to stabilize the Pd intermediates.
-
-
Alkyne Addition: Add 6,6-dimethylhept-1-yne (1.2 eq) dropwise over 10 minutes.
-
Causality: Slow addition prevents localized high concentrations of the alkyne, further suppressing any residual tendency for homocoupling.
-
-
Reaction & Validation: Heat the mixture to 60°C and stir for 4–8 hours. Monitor the reaction via LC-MS.
-
Causality: The protocol is self-validating when LC-MS confirms the complete consumption of the aryl halide and the appearance of the target mass (
).
-
-
Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc.
-
Causality: NH₄Cl effectively complexes with the copper co-catalyst, pulling the heavy metal into the aqueous layer and preventing downstream contamination of the API.
-
Protocol B: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
This protocol utilizes 6,6-dimethylhept-1-yne to form a 1,4-disubstituted 1,2,3-triazole, a common metabolically stable bioisostere for amide bonds in API synthesis.
Step-by-Step Methodology:
-
Preparation: Dissolve the API-azide intermediate (1.0 eq) and 6,6-dimethylhept-1-yne (1.1 eq) in a 1:1 mixture of tert-butanol and water (0.1 M).
-
Causality: This specific co-solvent system is mandatory. tert-Butanol solubilizes the highly lipophilic 6,6-dimethylhept-1-yne, while water is required to dissolve the inorganic catalytic salts.
-
-
Catalyst Activation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 eq) and sodium ascorbate (0.10 eq) in a minimal volume of water. Observe the color change from blue to colorless/pale yellow.
-
Causality: Pre-mixing the catalyst guarantees the complete in situ reduction of Cu(II) to the catalytically active Cu(I) species before it contacts the alkyne, preventing unwanted alkyne degradation.
-
-
Reaction: Transfer the active Cu(I) solution to the main reaction flask. Stir vigorously at room temperature for 12 hours.
-
Causality: CuAAC is highly thermodynamically favorable at room temperature. Avoiding elevated temperatures minimizes the risk of thermal decomposition of the energetic azide intermediate.
-
-
Workup & Purification: Dilute the reaction with water and extract with Dichloromethane (DCM). Wash the combined organic layers with a 10% aqueous EDTA solution.
-
Causality: Triazoles are excellent metal chelators. Washing with EDTA strips residual, tightly bound copper ions from the newly formed triazole ring. This is a critical self-validating step to ensure the API passes heavy-metal toxicity screens during preclinical evaluation.
-
Conclusion
The strategic integration of 6,6-dimethylhept-1-yne into API synthesis offers a sophisticated method for overcoming metabolic liabilities associated with straight-chain aliphatic tails. By leveraging robust methodologies like Sonogashira coupling and CuAAC, drug development professionals can efficiently install this sterically hindered, highly lipophilic moiety to enhance target binding and prolong in vivo half-life.
References
- PubChemLite: 6,6-dimethylhept-1-yne (C9H16)
- Source: sigmaaldrich.
Application Note: Overcoming Steric Barriers in Metal-Catalyzed Alkyne Functionalization
Topic: Metal-Catalyzed Reactions of Sterically Hindered Alkynes Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals
Abstract
Sterically hindered alkynes—those bearing tertiary propargylic centers, ortho-substituted aryl rings, or extreme bulk (e.g., tert-butyl groups)—represent a high-value but challenging class of substrates in medicinal chemistry. While they offer unique conformational rigidity and metabolic stability (e.g., in atropisomeric drugs), their functionalization is often thwarted by poor substrate binding and catalyst deactivation. This guide details advanced protocols utilizing ligand-engineered Palladium, Gold, and Nickel systems designed to bypass these steric impediments, enabling the synthesis of tetrasubstituted alkenes and hindered heterocycles.
Mechanistic Considerations: The "Steric Gating" Strategy
The primary failure mode in hindered alkyne catalysis is not electronic deactivation, but kinetic inhibition of the coordination step. To overcome this, the catalyst system must be designed with two contradictory features:
-
High Steric Bulk: To prevent the formation of inactive catalyst dimers (e.g., bridging halide species) and to enforce a mono-ligated active species.
-
Accessible Active Site: The ligand must create a defined "pocket" or "gate" that accommodates the specific geometry of the alkyne while repelling the bulkier substituents away from the metal center.
Critical Ligand Parameters
-
Percent Buried Volume (%V_bur): For N-Heterocyclic Carbenes (NHCs), a %V_bur > 35% (e.g., IPr, IPr*) is often required to destabilize resting states and accelerate the reductive elimination or protodeauration steps.
-
Cone Angle: In phosphine ligands, extremely large cone angles (e.g., JohnPhos, XPhos) facilitate the formation of highly reactive, mono-ligated 12-electron Pd(0) or 14-electron Au(I) species.
Protocol 1: Gold(I)-Catalyzed Hydroamination of Internal Hindered Alkynes
Application: Synthesis of hindered indoles and nitrogen heterocycles.
Challenge: Internal alkynes with bulky substituents resist nucleophilic attack due to the shielding of the
Experimental Workflow
Figure 1: Catalytic cycle for Gold(I) hydroamination. The bulky ligand (L) prevents bis-coordination of the alkyne, maintaining the electrophilicity of the metal center.
Detailed Protocol
Reagents:
-
Substrate: 1.0 equiv Internal Alkyne (e.g., 1-phenyl-1-propyne or bulkier variants).
-
Nucleophile: 1.2 equiv Amine (e.g., aniline derivative).
-
Catalyst: 5 mol% (JohnPhos)AuCl [Chloro(2-di-tert-butylphosphino-biphenyl)gold(I)].
-
Activator: 5 mol% AgSbF6 (Silver hexafluoroantimonate).
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous).
Step-by-Step Procedure:
-
Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under argon flow, charge a flame-dried reaction vial with (JohnPhos)AuCl (5 mol%) and AgSbF6 (5 mol%).
-
Solvent Addition: Add anhydrous DCE (0.2 M concentration relative to substrate). Stir for 5 minutes at room temperature. A white precipitate (AgCl) will form, indicating generation of the active cationic species [(JohnPhos)Au(NCMe)]+ (if acetonitrile is present) or the solvent-stabilized cation.
-
Substrate Addition: Add the alkyne (1.0 equiv) and the amine (1.2 equiv) sequentially.
-
Reaction: Seal the vial and heat to 60–80 °C . Monitor via TLC or LC-MS.
-
Note: For extremely hindered substrates (e.g., t-butyl substituted), increase temperature to 100 °C and use Toluene.
-
-
Workup: Filter the mixture through a short pad of silica gel to remove silver salts and gold residues. Elute with ethyl acetate.
-
Purification: Concentrate the filtrate and purify via flash column chromatography.
Validation Criteria:
-
Conversion: >90% consumption of alkyne within 12–24 hours.
-
Regioselectivity: For unsymmetrical alkynes, the amine typically attacks the carbon distal to the bulkier group (electronic vs. steric control must be verified by NOE NMR).
Protocol 2: Palladium-Catalyzed Sonogashira Coupling of Hindered Substrates
Application: Synthesis of ortho-substituted diarylalkynes (molecular wires, atropisomers). Challenge: "Copper effect" (Glaser homocoupling) and difficulty in oxidative addition to hindered aryl halides. Solution: A Copper-Free protocol using a highly active Palladacycle or Buchwald G3/G4 precatalyst. The use of XPhos or RuPhos allows for oxidative addition to hindered halides and facilitates transmetallation/reductive elimination without the need for a copper co-catalyst, which often clogs the reaction pathway with homocoupled side products.
Catalyst Selection Matrix
| Substrate Class | Recommended Ligand | Catalyst Precursor | Base/Solvent |
| Ortho-Substituted Aryl Iodide | XPhos | XPhos Pd G2 | Cs2CO3 / MeCN |
| Sterically Hindered Alkyne | RuPhos | RuPhos Pd G3 | K3PO4 / Toluene |
| Heteroaryl Chlorides | BrettPhos | BrettPhos Pd G3 | NaOtBu / Dioxane |
Detailed Protocol (Copper-Free)
Reagents:
-
Aryl Halide: 1.0 equiv (e.g., 2-iodo-1,3-dimethylbenzene).
-
Alkyne: 1.2 equiv (e.g., tert-butyl acetylene).
-
Catalyst: 2–3 mol% XPhos Pd G2.
-
Base: 2.0 equiv Cs2CO3.
-
Solvent: Acetonitrile (MeCN) or THF (degassed).
Step-by-Step Procedure:
-
Degassing: Sparge the solvent (MeCN) with Argon for 20 minutes. Oxygen inhibition is fatal for this reaction.
-
Assembly: In a reaction vial, combine the Aryl Halide (1.0 equiv), Alkyne (1.2 equiv), Cs2CO3 (2.0 equiv), and XPhos Pd G2 (2 mol%).
-
Reaction: Add the degassed solvent (0.5 M). Seal the vial with a PTFE-lined cap.
-
Heating: Stir at 60 °C for 4–12 hours.
-
Optimization: If conversion is low, add 10 mol% free XPhos ligand to stabilize the active Pd(0) species.
-
-
Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine.
-
Purification: Flash chromatography.
Protocol 3: Nickel-Catalyzed Synthesis of Tetrasubstituted Alkenes
Application: Stereoselective synthesis of tetrasubstituted alkenes via aryl-acylation.[1][2] Challenge: Constructing a C=C bond with four different carbon substituents is sterically demanding and usually results in E/Z mixtures. Solution: A Nickel(0)/Phosphine system that promotes the syn-addition of an arylboronic acid and an ester (via acyl migration) across the alkyne.
Experimental Workflow
Figure 2: Workflow for the Ni-catalyzed stereoselective synthesis of tetrasubstituted alkenes.
Detailed Protocol
Reagents:
-
Substrate: 1.0 equiv Internal Alkyne (bearing a pendant ester group if intramolecular, or use specific activated esters).
-
Coupling Partner: 2.0 equiv Arylboronic Acid.
-
Catalyst: 10 mol% Ni(cod)2.
-
Ligand: 20 mol% PPh3 (or PCy3 for higher bulk).
-
Base: 2.0 equiv Cs2CO3.
-
Solvent: Toluene/1,4-Dioxane (10:1).
Step-by-Step Procedure:
-
Glovebox Required: Ni(cod)2 is extremely air-sensitive. Weigh 10 mol% Ni(cod)2 and 20 mol% PPh3 in a glovebox.
-
Mixing: Dissolve catalyst and ligand in Toluene (1 mL) and stir for 10 mins to generate the active yellow/orange Ni(0) species.
-
Reactant Addition: Add the Alkyne (0.2 mmol), Arylboronic Acid (0.4 mmol), and Cs2CO3 (0.4 mmol) to a reaction tube.
-
Transfer: Transfer the catalyst solution to the reaction tube. Rinse with Dioxane.
-
Heating: Seal and heat to 100 °C for 16 hours.
-
Quench: Cool to RT, filter through Celite, and purify via column chromatography.
Troubleshooting & Optimization
| Problem | Root Cause | Corrective Action |
| Low Conversion (Pd) | Catalyst death (Pd black formation). | Switch to a precatalyst (e.g., Pd G3) to ensure slow release of active species. Add 5-10% extra ligand. |
| Homocoupling (Alkyne-Alkyne) | Presence of Oxygen or Cu. | Ensure rigorous degassing. Use the Copper-free protocol.[3] |
| Regioselectivity Issues (Au) | Insufficient ligand bulk. | Switch from PPh3 to JohnPhos or IPr. Lower reaction temperature.[4] |
| Protodeauration Failure (Au) | Intermediate stability too high. | Add a proton source (e.g., mild acid) or use a more non-coordinating counterion (SbF6- vs OTf-). |
References
-
Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Palladium-Catalyzed Alkynylation: Sonogashira Alkyne Synthesis Source: ResearchGate URL:[Link]
-
Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization Source: Chemical Science (RSC) / PMC URL:[Link]
-
Stereoconvergent and -divergent Synthesis of Tetrasubstituted Alkenes by Nickel-Catalyzed Cross-Couplings Source: NSF Public Access / ACS Catalysis URL:[Link]
-
Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights Source: MDPI (Catalysts) URL:[Link][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7642391B1 - Palladium-catalyzed coupling of aryl halides with alkynes - Google Patents [patents.google.com]
- 4. Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights [mdpi.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Troubleshooting & Optimization
low yield in Sonogashira coupling of 6,6-dimethylhept-1-yne
Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Low Yield in the Sonogashira Coupling of 6,6-dimethylhept-1-yne
The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a cornerstone of modern organic synthesis.[1][2] Its power lies in the creation of C(sp²)-C(sp) bonds under generally mild conditions, which is invaluable for the synthesis of pharmaceuticals and complex molecules.[3][4] However, when employing sterically hindered substrates, such as 6,6-dimethylhept-1-yne with its bulky tert-butyl group, researchers can encounter significantly diminished yields.[4] This guide provides a structured approach to troubleshooting and optimizing this challenging transformation.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental components of a Sonogashira coupling reaction?
A typical Sonogashira coupling requires a terminal alkyne, an aryl or vinyl halide, a palladium(0) catalyst, and a copper(I) co-catalyst.[5] An amine base, such as triethylamine or diisopropylamine, is also essential to deprotonate the alkyne and neutralize the hydrogen halide byproduct.[1][5]
Q2: What is the general order of reactivity for the halide partner?
The reactivity of the aryl or vinyl halide significantly impacts reaction conditions. The general trend is I > OTf > Br >> Cl.[6] Iodides are the most reactive and can often be coupled at room temperature, while bromides usually necessitate higher temperatures.[6][7] Chlorides are the least reactive and typically require specialized, bulky, and electron-rich phosphine ligands to achieve good conversion.[6][8]
Q3: What causes the formation of a black precipitate in my reaction?
The appearance of a black precipitate, known as palladium black, indicates the decomposition and agglomeration of the palladium(0) catalyst, rendering it inactive.[6] This is often caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[6] To mitigate this, ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.[6]
Q4: What is homocoupling and how can I minimize it?
Homocoupling, also known as Glaser coupling, is a common side reaction where two molecules of the terminal alkyne couple to form a 1,3-diyne.[6][9] This side reaction is often promoted by the presence of oxygen and can be a significant issue, wasting the valuable alkyne.[7][10] Strategies to minimize homocoupling include ensuring a strictly inert atmosphere, adding the alkyne slowly to the reaction mixture to maintain a low concentration, and reducing the amount of the copper(I) co-catalyst.[6] In persistent cases, a copper-free Sonogashira protocol may be necessary.[1][6]
Troubleshooting Guide: Low Yield with 6,6-dimethylhept-1-yne
The bulky tert-butyl group in 6,6-dimethylhept-1-yne presents a significant steric challenge, which can impede the key steps of the catalytic cycle and lead to low product yield.[4] The following Q&A section addresses specific issues and provides actionable solutions.
Q5: My Sonogashira coupling of 6,6-dimethylhept-1-yne with an aryl bromide is giving a very low yield at room temperature. What is the likely cause and what should I try first?
Low reactivity is expected when coupling a sterically hindered alkyne with a less reactive aryl bromide.[11] The oxidative addition of the aryl bromide to the palladium(0) center is often the rate-limiting step and typically requires thermal energy.[12]
Initial Troubleshooting Steps:
-
Increase Reaction Temperature: For aryl bromides, temperatures between 80-100°C are often necessary to drive the reaction.[12] Consider using a sealed tube if the alkyne is volatile.[6]
-
Verify Reagent Quality: Ensure all reagents are pure and dry. The palladium catalyst should be fresh or properly stored under an inert atmosphere.[5] Copper(I) iodide can degrade over time and should be from a fresh source.[5] The amine base and solvent must be anhydrous and thoroughly degassed to remove oxygen.[6]
Q6: I've increased the temperature, but the yield is still poor. How should I modify my catalyst system for this sterically demanding alkyne?
For sterically hindered substrates, the choice of ligand on the palladium catalyst is critical.[5] Bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition and reductive elimination steps.[8][13]
Catalyst System Optimization:
-
Switch to Bulky Ligands: Instead of common ligands like triphenylphosphine (PPh₃), consider using more sterically demanding and electron-rich ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphine ligands like XPhos.[5][8][9] These ligands promote the formation of highly active monoligated palladium complexes.[13]
-
Consider a More Stable Pre-catalyst: While Pd(PPh₃)₄ is common, it can be sensitive to air.[5] More stable Pd(II) pre-catalysts like PdCl₂(PPh₃)₂ are often a better choice.[5]
Q7: Could the solvent and base be contributing to the low yield?
Absolutely. The reaction environment plays a crucial role.[5]
Solvent and Base Considerations:
-
Solvent Choice: The solvent must effectively dissolve all components of the reaction.[10] While THF and DMF are common, they can sometimes promote the formation of palladium black.[6] Toluene or dioxane can be effective alternatives.[10][14]
-
Base Selection: An amine base is required for the deprotonation of the alkyne.[5] While triethylamine is standard, a bulkier base like diisopropylethylamine (DIPEA) or an amine that can also act as a solvent, like pyrrolidine, might be beneficial in some cases.[3] For particularly challenging couplings, inorganic bases like Cs₂CO₃ or K₃PO₄ have been used successfully, often at higher temperatures.[15][16]
Q8: I'm observing a significant amount of alkyne homocoupling. What adjustments should I make?
As mentioned in the FAQ, homocoupling is a common side reaction. With a sterically hindered alkyne, the desired cross-coupling can be slow, giving more opportunity for the undesired homocoupling to occur.
Strategies to Reduce Homocoupling:
-
Slow Addition of the Alkyne: Adding the 6,6-dimethylhept-1-yne slowly via a syringe pump keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[6]
-
Minimize Copper(I) Catalyst: Use the minimum effective amount of the copper co-catalyst, as it can promote homocoupling.[6]
-
Consider Copper-Free Conditions: For particularly stubborn cases, switching to a copper-free protocol is a valid strategy. These reactions may require higher temperatures or more specialized ligands but can completely eliminate the Glaser coupling side product.[6][17]
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low yields in the Sonogashira coupling of sterically hindered alkynes.
Caption: Troubleshooting workflow for low Sonogashira coupling yield.
Optimized Protocol for Sonogashira Coupling of an Aryl Bromide with 6,6-dimethylhept-1-yne
This protocol incorporates optimizations for sterically hindered substrates.
1. Materials:
-
Aryl bromide (1.0 mmol, 1.0 eq)
-
6,6-dimethylhept-1-yne (1.2 mmol, 1.2 eq)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) or Pd(OAc)₂ (0.03 mmol, 3 mol%) with a bulky ligand like XPhos (0.06 mmol, 6 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
-
Anhydrous, degassed amine base (e.g., Triethylamine or Diisopropylethylamine, 3.0 mmol, 3.0 eq)
2. Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the palladium catalyst, copper(I) iodide, and the aryl bromide.
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add the degassed solvent and the degassed amine base via syringe. Stir the mixture for 10-15 minutes at room temperature.[4]
-
Slowly add the 6,6-dimethylhept-1-yne to the reaction mixture via syringe over 30 minutes.
-
Heat the reaction mixture to 80-100°C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.[6]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.[6]
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[18]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Summary of Optimization Parameters
| Parameter | Standard Condition | Recommended Modification for 6,6-dimethylhept-1-yne | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(OAc)₂/XPhos, PdCl₂(P(t-Bu)₃)₂ | Bulky, electron-rich ligands accelerate oxidative addition and improve catalyst stability and activity for hindered substrates.[5][8] |
| Copper Co-catalyst | CuI (5-10 mol%) | CuI (1-5 mol%) or Copper-Free | Minimizes alkyne homocoupling (Glaser coupling), which is a major side reaction.[6][17] |
| Base | Triethylamine (Et₃N) | Diisopropylethylamine (DIPEA), Cs₂CO₃ | A bulkier amine base can sometimes improve yields. Inorganic bases may be effective at higher temperatures.[15][16] |
| Solvent | THF, DMF | Toluene, Dioxane | Less coordinating solvents can sometimes improve reaction rates and prevent catalyst decomposition.[6][10] |
| Temperature | Room Temperature | 80 - 100 °C (for aryl bromides) | Overcomes the higher activation energy required for the oxidative addition of less reactive or sterically hindered aryl halides.[12] |
| Alkyne Addition | All at once | Slow addition via syringe pump | Keeps the instantaneous concentration of the alkyne low to suppress the bimolecular homocoupling side reaction.[6] |
References
- Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
- Benchchem. (n.d.). Troubleshooting guide for Sonogashira coupling failures.
- ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022, March 15).
- Shroder, M. (n.d.). The Sonogashira Coupling.
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. (n.d.). Books.
- ResearchGate. (2025, August 9). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
- Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions.
- PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.).
- Wikipedia. (n.d.). Sonogashira coupling.
- J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling.
- Rsc.org. (2021, November 10). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles.
- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes.
- PMC. (n.d.). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- Benchchem. (n.d.). Sonogashira Coupling of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne for Pharmaceutical Intermediate Synthesis.
- MDPI. (2020, October 15). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel.
- ResearchGate. (n.d.). Sonogashira cross coupling of bulky and heterocyclic halides with heteroaryl alkynes.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
- ACS Publications. (2023, October 22). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling | Precision Chemistry.
- ArODES. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- ResearchGate. (2014, January 21). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?.
- Benchchem. (n.d.). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
- MDPI. (2025, July 17). Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes.
- Reddit. (2020, August 7). Sonogashira troubleshooting help needed : r/Chempros.
- PMC. (n.d.). Development of the Inverse Sonogashira Reaction for DEL Synthesis. NIH.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 10. books.lucp.net [books.lucp.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 14. A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Optimization for 6,6-Dimethylhept-1-yne
Substrate Profile: 6,6-dimethylhept-1-yne
Understand Your Molecule Before You Catalyze
Before optimizing catalyst loading, you must account for the specific physicochemical behavior of 6,6-dimethylhept-1-yne . Unlike simple linear alkynes (e.g., 1-octyne), the tert-butyl tail at the C6 position introduces specific challenges:
-
Steric Environment: The tert-butyl group is remote (separated by a propyl spacer, -(CH2)3-) from the reactive alkyne center. Consequently, it does not provide significant steric protection to the triple bond. The alkyne remains highly accessible and reactive, prone to rapid oxidative addition and potential polymerization.
-
Lipophilicity: The molecule is highly lipophilic. In polar solvents (DMF, DMSO) often used for Sonogashira couplings, phase separation can occur if catalyst loading is too low to sustain a homogeneous active species, leading to "black metal" precipitation.
-
Volatility Risk: With a molecular weight of ~124 g/mol , this compound is volatile. "Loss of yield" is often misdiagnosed as catalyst failure when it is actually evaporative loss during workup.
Diagnostic Workflow: The Optimization Loop
Do not blindly add more catalyst. Use this logic gate to determine if your issue is Kinetic (Rate) , Thermodynamic (Equilibrium) , or Deactivation (Poisoning) .
Figure 1: Decision matrix for diagnosing low conversion in 6,6-dimethylhept-1-yne functionalization.
Troubleshooting Guide: Symptom-Based Solutions
Scenario A: Sonogashira Coupling (C-C Bond Formation)
Target: Coupling 6,6-dimethylhept-1-yne with Aryl Halides.
| Symptom | Probable Cause | Technical Solution |
| Glaser Homocoupling (Dimer formation) | Excess O₂ or high Cu loading. Terminal alkynes are prone to oxidative dimerization. | 1. Degas solvents rigorously (sparge with Ar for 20 min).2. Reduce CuI loading to <1 mol%.3. Switch to "Copper-Free" conditions using Pd(OAc)₂/XPhos [1]. |
| Reaction Stalls at 60% | Catalyst Deactivation (Pd black formation). | 1. Add a stabilizing ligand (e.g., PPh3 or carbene NHC).2. Perform a "Spike Test": Add fresh substrate. If no reaction, catalyst is dead. If reaction proceeds, product inhibition is occurring.[1] |
| Low Yield (High Conversion) | Volatility of Product or Substrate. | 1. Do not use Rotavap < 20 mbar.2. Use a higher boiling solvent (e.g., Toluene instead of THF) to distinguish solvent from product. |
Scenario B: Semi-Hydrogenation (Lindlar)
Target: Z-Selective Alkene Synthesis.
| Symptom | Probable Cause | Technical Solution |
| Over-reduction (Alkane formation) | High H₂ pressure or insufficient poison. | 1. Add Quinoline or 3,6-Dithia-1,8-octanediol (DTOD) to poison unselective sites [2].2. Stop reaction at 95% conversion (monitor via GC). |
| Isomerization (E-alkene formation) | Long reaction times allow thermodynamic equilibration. | 1. Increase catalyst loading slightly (from 0.5% to 1.0%) to finish reaction faster, reducing time for isomerization.2. Ensure temperature is < 25°C. |
Deep Dive: Self-Validating Protocols (RPKA)
To scientifically determine the optimal catalyst loading, you must distinguish between Catalyst Deactivation and Kinetic Competence . We recommend Reaction Progress Kinetic Analysis (RPKA) [3].
Protocol: The "Same Excess" Experiment
This experiment validates if the catalyst remains active throughout the reaction or if it dies prematurely.[1]
Concept: Compare two reactions with the same "excess" ([Substrate]₀ - [Catalyst]₀ is not relevant here, it's [Substrate] - [Product]).
-
Run A (Standard): 1.0 M Substrate, 1 mol% Catalyst.
-
Run B (Simulated 50% Conversion): 0.5 M Substrate, 1 mol% Catalyst, added 0.5 M Product at the start.
Step-by-Step:
-
Setup: Prepare two Vials (A and B) under inert atmosphere.
-
Vial A: Add 6,6-dimethylhept-1-yne (1.0 mmol), Aryl Halide (1.0 mmol), Base, Solvent, Catalyst (0.01 mmol).
-
Vial B: Add 6,6-dimethylhept-1-yne (0.5 mmol), Aryl Halide (0.5 mmol), Product Standard (0.5 mmol) , Base, Solvent, Catalyst (0.01 mmol).
-
Monitor: Sample both vials every 15 mins via GC/HPLC.
-
Plot: Rate vs. [Substrate] concentration.
Interpretation:
-
Overlay: If the curves overlap, the catalyst is robust. The product does not inhibit the catalyst.[2] You can lower the loading.
-
No Overlay (Run B is slower): The catalyst deactivates over time or the product inhibits the reaction. Do not lower loading; consider changing the ligand.
Palladium Removal & Compliance
For pharmaceutical applications, residual Pd must be <10 ppm (ICH Q3D guidelines) [4]. 6,6-dimethylhept-1-yne derivatives are often lipophilic, making Pd removal difficult as it "sticks" to the product.
Recommended Scavenging Protocol
Do not rely on crystallization alone.
-
Crude Workup: Filter reaction mixture through Celite to remove bulk Pd black.
-
Scavenger Addition: Dissolve crude oil in THF/Ethanol (10:1). Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) at 4 equivalents relative to Pd loading.
-
Incubation: Stir at 50°C for 4 hours.
-
Filtration: Filter through a 0.45 µm PTFE membrane.
-
Validation: Test a 10 mg aliquot via ICP-MS. If Pd > 20 ppm, repeat with Activated Carbon (Darco KB-B) .
Frequently Asked Questions (FAQs)
Q1: Can I use Cu-free Sonogashira conditions for this specific alkyne? A: Yes, and it is often preferred. The tert-butyl group makes the alkyne sufficiently electron-rich. Using PdCl₂(MeCN)₂ with XPhos ligand allows for Cu-free coupling, eliminating the risk of Glaser homocoupling (dimerization of the alkyne) [5].
Q2: My reaction turns black immediately. Is this bad? A: "Pd Black" indicates the formation of Pd(0) aggregates. While this means the catalyst is active, it also means it is precipitating out of the catalytic cycle (deactivation).
-
Fix: Increase the Ligand:Metal ratio (e.g., from 2:1 to 4:1) to stabilize the active Pd(0) species in solution.
Q3: What is the minimum catalyst loading I can achieve? A: For standard Sonogashira, 0.5 - 1.0 mol% is typical. With high-performance ligands (e.g., Buchwald precatalysts like XPhos Pd G3 ), researchers have achieved loadings as low as 0.05 mol% for terminal alkynes [6]. However, at such low loadings, oxygen exclusion becomes critical (ppm levels of O₂ can kill the catalyst).
Q4: How do I handle the volatility of 6,6-dimethylhept-1-yne during degassing? A: Do not apply high vacuum to the neat liquid. Instead, freeze-pump-thaw the solvent separately, or sparge the reaction mixture with Argon after dissolving the alkyne but before adding the catalyst.
References
-
Copper-Free Sonogashira Coupling: Gelman, D., & Buchwald, S. L. (2003). Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides.[3] Angewandte Chemie International Edition.
-
Lindlar Catalyst Poisoning: McEwan, L., et al. (2012). Selective Hydrogenation of Alkynes. Platinum Metals Review.
-
Reaction Progress Kinetic Analysis (RPKA): Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies. Angewandte Chemie.
-
Palladium Removal Guidelines: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.
-
Sonogashira Optimization: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
Low Loading Catalysis: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
Sources
Technical Support Center: Purification Protocols for 6,6-Dimethylhept-1-yne
Executive Summary
This guide details the purification of 6,6-dimethylhept-1-yne (CAS: N/A for specific isomer, analogous to C9H16 terminal alkynes).[1][2] As a sterically hindered terminal alkyne, this molecule presents unique purification challenges. While fractional distillation is effective for bulk impurity removal, it often fails to separate close-boiling internal alkyne isomers or trace halides carried over from alkylation reactions.[1]
This protocol prioritizes a three-tier purification strategy :
-
Physical Separation: Fractional distillation for bulk solvent and heavy by-product removal.[1]
-
Chemical Isolation: Silver nitrate (
) complexation to selectively isolate the terminal alkyne from internal isomers and non-acidic impurities.[1] -
Polishing: Silica gel chromatography for trace color and polymer removal.[1]
Workflow Visualization
The following flowchart outlines the decision logic for purifying crude 6,6-dimethylhept-1-yne based on the impurity profile.
Caption: Decision tree for the purification of 6,6-dimethylhept-1-yne, prioritizing safety and isomeric purity.
Tier 1: Physical Separation (Fractional Distillation)[1]
Objective: Remove low-boiling solvents (THF, Ether) and high-boiling Glaser coupling by-products (C18 diynes).[1][2]
Technical Context: 6,6-dimethylhept-1-yne is a C9 hydrocarbon.[1][2][3][4] Based on structural analogs (non-1-yne BP: 151°C), the branching at the C6 position will slightly lower the boiling point but maintain it in the range of 135°C – 145°C at atmospheric pressure.[1]
Protocol:
-
Apparatus: Use a Vigreux column (min. 20 cm) or a spinning band column for higher efficiency.[1]
-
Pressure: Perform at reduced pressure (e.g., 20-40 mmHg) to prevent thermal polymerization.[1]
-
Fractions:
Troubleshooting:
-
Issue: Temperature fluctuates wildly.[1]
-
Cause: Azeotrope formation with residual synthesis solvents or water.[1]
-
Fix: Dry the crude thoroughly with
before distillation.[1]
Tier 2: Chemical Purification (The Silver Nitrate Method)
Objective: Isolate 6,6-dimethylhept-1-yne from non-terminal alkyne isomers (e.g., 6,6-dimethylhept-2-yne) and alkyl halides.
Mechanism:
Terminal alkynes (
Critical Safety Warning
DANGER: Dry silver acetylides are shock-sensitive explosives .
Step-by-Step Protocol:
-
Precipitation:
-
Dissolve the semi-pure alkyne (from Tier 1) in ethanol (10 mL per gram of alkyne).
-
Prepare a solution of
(1.2 equivalents) in water/ethanol (1:3 ratio).[1] -
Add the alkyne solution to the silver solution dropwise with vigorous stirring.
-
A white/cream precipitate (Silver Acetylide) will form immediately.[1]
-
-
Washing (Impurity Removal):
-
Regeneration:
-
Transfer the wet filter cake into a flask containing fresh diethyl ether.
-
Add dilute HCl (3M) or an aqueous solution of NaCN (if approved by safety protocols) dropwise with stirring.[1]
-
Observation: The solid will dissolve/disappear as the silver returns to the aqueous phase (
) and the alkyne returns to the ether layer. - [1][2]
-
-
Isolation:
Tier 3: Polishing & Impurity Profiling[1][2]
Objective: Remove trace silver residues and oxidation products.
Protocol:
-
Pass the regenerated oil through a short plug of neutral alumina or silica gel .[1]
-
Eluent: 100% Hexanes or Pentane.[1]
-
This step removes any trace "yellowing" caused by polymer precursors.[1]
Quantitative Data: Impurity Profile Table
| Impurity Type | Source | Detection Method | Removal Strategy |
| Internal Isomers | Isomerization during synthesis | Tier 2 (AgNO3) | |
| Alkyl Halides | Unreacted starting material | Beilstein Test / GC-MS | Tier 1 (Distillation) or Tier 2 |
| Glaser Dimers | Oxidative coupling ( | TLC (Low | Tier 1 (Distillation) |
| Solvents | THF, Ether | Rotary Evaporation / Distillation |
FAQs & Troubleshooting
Q: My yield after Silver Nitrate purification is low (<50%). Where did it go?
-
A: Check the regeneration step. If the acid concentration was too low or stirring insufficient, the alkyne may still be trapped as the silver salt. Ensure the solid fully disappears during acid treatment.[1] Alternatively, the "impurity" load (internal isomers) was higher than expected.
Q: The product has a persistent yellow color.
-
A: This indicates oligomerization.[1] Terminal alkynes are prone to polymerization upon storage.[1] Store the purified product under Argon at -20°C, ideally with a copper scavenger or stabilizer if downstream applications permit.[1]
Q: Can I use Copper(I) Chloride instead of Silver Nitrate?
-
A: Yes, forming the Copper Acetylide is an alternative.[1] However, copper acetylides are often more gelatinous and harder to filter than silver acetylides.[1] The safety risks (explosive when dry) remain identical.[1]
Q: How do I confirm the removal of the internal isomer?
-
A: Use
NMR .
References
-
PubChem. 1-Hepten-4-yne, 6,6-dimethyl- (Compound Summary). National Library of Medicine.[1][7] Available at: [Link][1]
-
Organic Chemistry Portal. Purification of Alkynes via Silver Acetylides. (General methodology reference). Available at: [Link]
Sources
- 1. 6,6-Dimethylhept-1-en-4-yn-3-ol | C9H14O | CID 10975561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. 6,6-Dimethylhept-1-en-4-yn-3-ol | 78629-20-6 [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-Hepten-4-yne, 6,6-dimethyl- | C9H14 | CID 572016 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Deprotonation of 6,6-Dimethylhept-1-yne
Ticket ID: #ALK-66-DMH Subject: Alternative Base Selection & Troubleshooting for Terminal Alkyne Activation Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Substrate & The Challenge
You are working with 6,6-dimethylhept-1-yne , a lipophilic terminal alkyne.
-
Structure:
-
Key Property: The terminal acetylenic proton (
) is the reaction site.[1][2] The bulky tert-butyl tail provides solubility in non-polar solvents but does not sterically hinder the reaction center. -
The Problem: While n-Butyllithium (n-BuLi) is the standard deprotonating agent, its pyrophoric nature and strict low-temperature requirements (–78 °C) pose safety and scalability challenges.
This guide provides validated alternative protocols using Grignard reagents, Sodium Hydride, and Lithium Amides, complete with troubleshooting workflows.
Base Selection Matrix
Use this matrix to select the optimal base for your specific downstream application.
| Base Reagent | Reactivity | Byproducts | Recommended For | |
| Ethylmagnesium Bromide (EtMgBr) | ~50 (Ethane) | Moderate / Controlled | Ethane (Gas) | Top Recommendation. Creating stable Grignard nucleophiles for addition to carbonyls. Safer than Li-alkyls. |
| Sodium Hydride (NaH) | ~35 ( | Slow / Heterogeneous | Hydrogen (Gas) | Large-scale alkylations (e.g., with alkyl halides). Cost-effective. |
| LiHMDS | ~26–30 (HMDS) | Mild / Equilibrium | HMDS (Amine) | Sensitive substrates or transition-metal catalyzed cycles (e.g., Sonogashira). |
| Potassium tert-Butoxide (KOtBu) | ~32 (in DMSO) | Strong (in DMSO) | t-Butanol | Elimination reactions or isomerization. Not recommended for stable nucleophile generation. |
Decision Logic Visualization
Caption: Decision tree for selecting the appropriate base based on safety, scale, and downstream chemistry.
Detailed Protocols
Protocol A: Grignard Exchange (The "Green" Route)
Best for: Generating a nucleophile for addition to aldehydes/ketones without cryogenic conditions.
Mechanism:
Reagents:
-
6,6-dimethylhept-1-yne (1.0 equiv)
-
Ethylmagnesium bromide (EtMgBr) (1.05 equiv, typically 1.0 M or 3.0 M in THF/Ether)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser . Fit the top of the condenser with a gas outlet connected to an oil bubbler (crucial for monitoring ethane evolution).
-
Dissolution: Dissolve the alkyne in anhydrous THF (concentration ~0.5 M) under Nitrogen/Argon.
-
Addition: Add EtMgBr dropwise via syringe/cannula at Room Temperature (20–25 °C) .
-
Observation: You will see gas evolution (ethane) in the bubbler. This is the visual indicator of reaction progress.
-
-
Completion: Once addition is complete, heat the mixture to a mild reflux (60–65 °C) for 1–2 hours.
-
Why? The
-hybridized C-H bond is acidic, but the exchange can be sluggish at RT compared to n-BuLi. Reflux ensures 100% conversion.
-
-
Usage: Cool to RT. The solution now contains the alkynyl Grignard reagent, ready for electrophile addition.
Protocol B: Sodium Hydride (The Industrial Route)
Best for: Alkylation with alkyl halides (e.g., Methyl Iodide, Benzyl Bromide).
Reagents:
-
Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.2 equiv)
-
Solvent: THF or DMF (DMF accelerates the reaction but is harder to remove).
Step-by-Step:
-
Washing (Optional): If the mineral oil interferes with downstream purification, wash the NaH with dry hexanes (3x) under inert gas. Decant hexanes carefully.
-
Suspension: Suspend NaH in the reaction solvent (0 °C).
-
Addition: Add 6,6-dimethylhept-1-yne dropwise.
-
Caution: Vigorous hydrogen gas (
) evolution will occur. Ensure adequate venting.
-
-
Aging: Allow the reaction to warm to RT and stir until gas evolution ceases (typically 1–4 hours). The solution may turn slightly yellow/orange.
Troubleshooting Guide (FAQ)
Issue 1: Low Yield / Incomplete Deprotonation
Symptom: Recovered starting material after quenching with electrophile.
| Possible Cause | Diagnostic | Solution |
| Wet Solvent | Did the solution bubble immediately upon adding base? | Water kills the base instantly ( |
| Insufficient Time/Temp | Using EtMgBr at 0°C? | Alkynyl protons are less acidic than alcohols. Grignard exchange requires heat (reflux) or extended time at RT to drive to completion. |
| Equilibrium Issue | Using LiHMDS? | LiHMDS ( |
Issue 2: Precipitation during Reaction
Symptom: White solid forms during base addition.
-
Explanation: Lithium or Magnesium acetylides can be less soluble than the starting alkyne, especially in non-polar solvents like Hexanes.
-
Fix: Add a co-solvent. If using Hexanes, add THF or Et2O. The coordination of oxygen to the metal center (Li or Mg) breaks up aggregates and solubilizes the species.
Issue 3: "Should I use K2CO3?"
User Question: "Can I use Potassium Carbonate? I see it used in Click Chemistry."
-
Answer: No , not for generating a nucleophile.
- is a weak base used in copper-catalyzed reactions (Click/Sonogashira) where a transient copper-acetylide is formed. It will not generate the discrete carbanion needed for attacking a ketone or alkyl halide.
Safety & Handling
-
Gas Evolution: Both Protocol A (Ethane) and Protocol B (Hydrogen) generate flammable gas. Do not seal the reaction vessel. Use a bubbler to vent pressure and monitor rate.
-
Moisture Sensitivity: While EtMgBr is less violent than n-BuLi, it is still moisture sensitive. Syringes and needles must be oven-dried.
-
Solvent Peroxides: When using THF or Ethers, ensure they are peroxide-free, especially if refluxing for Protocol A.
References
-
Acidity of Terminal Alkynes & Base Selection Source: Chemistry LibreTexts. "Acidity of Terminal Alkynes." URL:[Link]
-
Grignard Exchange Protocols Source: Master Organic Chemistry. "Preparation of Grignard Reagents from Alkynes." URL:[Link]
-
LiHMDS in Alkyne Functionalization Source: Organic Chemistry Portal. "LiHMDS-Promoted Sonogashira Coupling." URL:[Link]
-
Sodium Hydride Handling & Safety Source: University of California, Santa Cruz (UCSC) EHS. "Sodium Hydride Standard Operating Procedure." URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to the Reaction Kinetics of Sterically Hindered vs. Linear Terminal Alkynes: The Case of 6,6-Dimethylhept-1-yne
For researchers, scientists, and professionals in drug development, a nuanced understanding of reaction kinetics is paramount for designing efficient, selective, and scalable synthetic routes. Terminal alkynes are foundational building blocks in organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. However, not all terminal alkynes exhibit the same reactivity. The steric environment surrounding the C≡C triple bond can profoundly influence reaction rates and, in some cases, product distribution.
This guide presents a comparative analysis of the reaction kinetics of 6,6-dimethylhept-1-yne , a terminal alkyne featuring a bulky tert-butyl group, against its linear isomer, 1-heptyne . Due to the limited availability of direct kinetic data for 6,6-dimethylhept-1-yne in published literature, this guide will synthesize established principles of physical organic chemistry and draw upon data from analogous systems to forecast its reactivity. We will explore three common and mechanistically distinct classes of alkyne reactions: electrophilic hydration, oxidative cleavage, and cycloaddition. By examining the causality behind expected kinetic differences, this guide provides a framework for predicting and controlling reactions involving sterically demanding substrates.
The Influence of Steric Hindrance: A Comparative Overview
The core difference between 6,6-dimethylhept-1-yne and 1-heptyne lies in the steric bulk imposed by the tert-butyl group versus a linear pentyl chain. This steric congestion directly impacts the accessibility of the alkyne's π-electron system to incoming reagents. In transition state theory, any reaction pathway that involves increased steric clash or strain will have a higher activation energy (ΔG‡), leading to a slower reaction rate.
Caption: Steric hindrance in alkyne reactions.
I. Electrophilic Hydration: A Study in Regioselectivity and Rate
The hydration of terminal alkynes is a classic method for synthesizing methyl ketones (Markovnikov addition) or aldehydes (anti-Markovnikov addition). The choice of catalyst dictates the regiochemical outcome, and steric factors play a critical role in the kinetics of both pathways.
A. Mercury(II)-Catalyzed Hydration (Markovnikov Addition)
This reaction proceeds via electrophilic attack on the alkyne, typically with a mercury(II) salt as a catalyst in aqueous acid.[1] The mechanism involves the formation of a bridged mercurinium ion intermediate, followed by nucleophilic attack by water at the more substituted carbon, leading to an enol that tautomerizes to a methyl ketone.[2]
-
1-Heptyne: As a linear alkyne, 1-heptyne reacts readily under standard conditions (HgSO₄, H₂SO₄, H₂O) to form heptan-2-one. The reaction is regioselective and proceeds at a typical rate for terminal alkynes.
-
6,6-Dimethylhept-1-yne (Predicted): The bulky tert-butyl group is expected to create significant steric hindrance, impeding the formation of the cyclic mercurinium ion intermediate. This steric clash in the transition state will increase the activation energy, leading to a significantly slower reaction rate compared to 1-heptyne. While the regioselectivity is expected to remain the same (yielding 5,5-dimethylhexan-2-one), achieving complete conversion may require more forcing conditions (higher temperatures or longer reaction times).
Sources
A Senior Application Scientist's Guide to Catalyst Selection for 6,6-Dimethylhept-1-yne Coupling Reactions
For researchers and professionals in drug development and synthetic chemistry, the efficient formation of carbon-carbon bonds is a cornerstone of molecular construction. The coupling of terminal alkynes, such as 6,6-dimethylhept-1-yne, is a critical transformation for accessing a wide array of valuable motifs, from conjugated diynes in advanced materials to complex intermediates in pharmaceutical synthesis. The bulky tert-butyl-like group of 6,6-dimethylhept-1-yne introduces significant steric hindrance, making the choice of an appropriate catalytic system paramount to achieving high yields and selectivities.
This guide provides an in-depth comparison of common catalytic systems for the coupling of 6,6-dimethylhept-1-yne, grounded in mechanistic principles and supported by experimental data. We will explore the causality behind experimental choices, offering field-proven insights to help you navigate catalyst selection for this sterically demanding substrate.
Understanding the Landscape: Homocoupling vs. Cross-Coupling
The coupling reactions of 6,6-dimethylhept-1-yne can be broadly categorized into two main pathways: homocoupling, which dimerizes the alkyne to form a symmetrical diyne, and cross-coupling, which joins the alkyne to a different molecular fragment. The desired product dictates the ideal catalytic approach.
-
Homocoupling (Glaser-Hay type): Produces symmetrical 1,3-diynes. This is an oxidative process typically catalyzed by copper salts.
-
Cross-Coupling (Sonogashira & Cadiot-Chodkiewicz type): Joins the alkyne with an aryl/vinyl halide or a haloalkyne to create unsymmetrical products. These reactions offer greater synthetic versatility.
Performance Comparison of Key Catalytic Systems
The selection of a catalyst is a multi-factorial decision influenced by the desired product, substrate compatibility, and reaction conditions. The following table summarizes the performance of key catalysts for coupling reactions relevant to 6,6-dimethylhept-1-yne.
| Reaction Type | Catalytic System | Coupling Partner | Typical Yields | Key Conditions | Advantages | Limitations |
| Homocoupling | Glaser-Hay | (Self-coupling) | Good to Excellent | Cu(I) or Cu(II) salt (e.g., CuCl), Amine Base (e.g., TMEDA), O₂ (air) | Simple, cost-effective, high yield for symmetrical diynes.[1][2][3] | Limited to symmetrical products; can be an undesirable side reaction in cross-couplings.[4] |
| Cross-Coupling | Sonogashira | Aryl/Vinyl Halide | Good to Excellent | Pd(0) complex (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine Base | High functional group tolerance, broad substrate scope, mild conditions.[5][6] | Requires two catalysts; potential for alkyne homocoupling as a side product.[4] |
| Cross-Coupling | Cadiot-Chodkiewicz | 1-Haloalkyne | High to Excellent | Cu(I) salt (e.g., CuBr), Amine Base | Highly selective for unsymmetrical diynes, avoids homocoupling of the terminal alkyne.[7][8][9] | Requires synthesis of a 1-haloalkyne partner; can be sensitive to substrate.[8] |
Deep Dive into Catalytic Systems
The Glaser-Hay Coupling: For Symmetrical Diynes
The Glaser-Hay coupling is the premier method for the oxidative homocoupling of terminal alkynes.[2][10] The Hay modification, utilizing a soluble Copper-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex, provides milder and more versatile reaction conditions than the classical Glaser protocol.[1][3]
Causality of Experimental Design: The mechanism hinges on the formation of a copper(I) acetylide, which then undergoes oxidation to couple two alkyne units.[1][2]
-
Copper(I) Salt (e.g., CuCl): The primary catalyst that forms the acetylide intermediate.
-
Amine Base (e.g., TMEDA): Acts as both a base to deprotonate the alkyne and a ligand to solubilize and activate the copper catalyst.[1]
-
Oxidant (O₂): Molecular oxygen from the air regenerates the active Cu(I) catalyst from Cu(0), allowing the catalytic cycle to continue.[1]
Caption: Catalytic cycle of the Glaser-Hay coupling reaction.
The Sonogashira Coupling: Versatile Cross-Coupling
The Sonogashira reaction is a robust and widely used method for coupling terminal alkynes with aryl or vinyl halides.[5][6] It operates via a synergistic dual catalytic cycle involving both palladium and copper.[6]
Causality of Experimental Design: This reaction's success lies in the distinct roles of the two metal catalysts.
-
Palladium(0) Complex: The core of the primary catalytic cycle. It undergoes oxidative addition with the aryl/vinyl halide.[6]
-
Copper(I) Co-catalyst: Activates the terminal alkyne by forming a copper acetylide. This intermediate then undergoes transmetalation with the palladium complex, transferring the alkynyl group.[6]
-
Amine Base (e.g., Triethylamine): Scavenges the hydrohalic acid byproduct and facilitates the deprotonation of the alkyne.[6]
A significant challenge in Sonogashira coupling is the undesired homocoupling of the alkyne (a Glaser-type side reaction). This can be minimized by using dilute hydrogen atmosphere or by careful control of catalyst and oxygen concentration.[4]
Caption: Dual catalytic cycles of the Sonogashira coupling reaction.
The Cadiot-Chodkiewicz Coupling: For Unsymmetrical Diynes
When the goal is to synthesize an unsymmetrical 1,3-diyne, the Cadiot-Chodkiewicz coupling is often the most selective method.[7][8] It specifically couples a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt.[7][9]
Causality of Experimental Design: The reaction's selectivity stems from its mechanism, which avoids the oxidative conditions that lead to homocoupling.
-
Copper(I) Salt (e.g., CuBr): Catalyzes the reaction by forming a copper acetylide from the terminal alkyne.[7]
-
1-Haloalkyne: The electrophilic partner. The copper acetylide undergoes a process akin to oxidative addition and reductive elimination with the haloalkyne to form the C-C bond.[7]
-
Amine Base (e.g., Piperidine, n-Butylamine): Required for the initial deprotonation of the terminal alkyne.[7][9] Recent studies have shown that milder conditions using water as a solvent and a minimal amount of base can lead to high selectivity.[11]
This method's primary prerequisite is the availability of the corresponding 1-haloalkyne, which must often be synthesized separately.
Experimental Protocols
The following protocols are self-validating systems designed as robust starting points for optimization.
General Experimental Workflow
Caption: General experimental workflow for catalyst-driven alkyne coupling.
Protocol 1: Glaser-Hay Homocoupling of 6,6-Dimethylhept-1-yne
-
Materials: 6,6-dimethylhept-1-yne, Copper(I) chloride (CuCl), TMEDA, Acetone (or other suitable solvent).
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add CuCl (5-10 mol%).
-
Add acetone (solvent) and TMEDA (1.2 - 1.5 equivalents). Stir to dissolve.
-
Add 6,6-dimethylhept-1-yne (1.0 equivalent) to the solution.
-
Fit the flask with a balloon of air (or bubble air through the solution) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting alkyne is consumed.
-
Upon completion, dilute the mixture with diethyl ether and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the symmetrical diyne.
-
Protocol 2: Sonogashira Cross-Coupling of 6,6-Dimethylhept-1-yne with Iodobenzene
-
Materials: 6,6-dimethylhept-1-yne, Iodobenzene, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Copper(I) iodide (CuI), Triethylamine (Et₃N), Anhydrous THF.
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(PPh₃)₄ (1-3 mol%) and CuI (2-5 mol%).
-
Add anhydrous THF, followed by triethylamine (2.0 equivalents).
-
Add iodobenzene (1.0 equivalent) and stir for 5 minutes.
-
Slowly add 6,6-dimethylhept-1-yne (1.1 - 1.2 equivalents) to the reaction mixture via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or GC-MS.[12]
-
Once the reaction is complete, cool to room temperature and filter through a pad of celite, washing with diethyl ether.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
-
Conclusion
The choice of catalyst for the coupling of 6,6-dimethylhept-1-yne is fundamentally driven by the desired synthetic outcome. For straightforward dimerization to symmetrical diynes, the copper-catalyzed Glaser-Hay coupling offers an efficient and economical route. For the construction of more complex, unsymmetrical molecules, palladium/copper-catalyzed Sonogashira coupling provides immense versatility for connecting the alkyne to aryl and vinyl systems. When a highly selective route to unsymmetrical diynes is required, the Cadiot-Chodkiewicz coupling stands out, provided the requisite 1-haloalkyne is accessible. Understanding the mechanistic underpinnings of each catalytic system empowers researchers to make informed decisions, troubleshoot reactions, and ultimately accelerate the pace of discovery and development.
References
- Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
- A Practical Guide to the Glaser-Hay Coupling of Terminal Alkynes: Applic
- Cadiot–Chodkiewicz coupling. Wikipedia.
- Cadiot-Chodkiewicz Coupling. Alfa Chemistry.
- Glaser Coupling. Alfa Chemistry.
- A Comparative Guide to Catalysts for Oct-1-en-6-yne Met
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Hept-5-en-1-yne. Benchchem.
- Glaser Coupling, Hay Coupling. Organic Chemistry Portal.
- Cadiot-Chodkiewicz Coupling. SynArchive.
- Glaser-Hay Coupling. SynArchive.
- Sonogashira Coupling of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne for Pharmaceutical Intermedi
- A systematic study on the Cadiot–Chodkiewicz cross coupling reaction for the selective and efficient synthesis of hetero-diynes. RSC Advances.
- Application Notes and Protocols for Cadiot-Chodkiewicz Coupling in Diyne Synthesis. Benchchem.
- Transition Metal Catalyzed CC Cross Coupling Reactions. The May Group.
- An In-depth Technical Guide to 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne. Benchchem.
- Protecting-Group-Free Synthesis of Novel Symmetrical and Unsymmetrical Diynes Dialdehyde via Copper-Catalyzed Glaser–Hay reaction: An Experimental and Comput
- Umicore Prec
- Transition Metal Catalyzed Cross Coupling Reactions of Unactivated Alkyl Halides. University of Illinois Urbana-Champaign.
- Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Organic Chemistry Portal.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. synarchive.com [synarchive.com]
- 11. A systematic study on the Cadiot–Chodkiewicz cross coupling reaction for the selective and efficient synthesis of hetero-diynes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions [organic-chemistry.org]
Validation of 6,6-Dimethylhept-1-yne Synthesis: A Spectral Comparison Guide
The following guide provides an in-depth technical validation of 6,6-dimethylhept-1-yne synthesis. It focuses on spectral analysis as the primary tool for quality assurance, comparing the efficiency and purity profiles of the standard alkylation route against alternative elimination strategies.
Executive Summary & Strategic Importance
6,6-Dimethylhept-1-yne (CAS 1802057-89-1) is a specialized terminal alkyne intermediate characterized by a "neo" structural motif (a tert-butyl group separated from the alkyne by a three-carbon tether).[1] This steric bulk at the tail end makes it a critical scaffold for lipophilic drug candidates, yet it presents unique synthesis challenges—specifically, the risk of internal alkyne isomerization during preparation.
This guide validates the Nucleophilic Substitution Route (Alkylation of Lithium Acetylide) as the superior method for laboratory-scale synthesis, contrasting it with the Dehydrohalogenation Route . The validation relies on a rigorous spectral framework (NMR/IR) to detect common impurities such as 6,6-dimethylhept-2-yne and unreacted halides.[1]
Synthesis Strategy Comparison
To achieve high-purity 6,6-dimethylhept-1-yne, we evaluate two primary methodologies. The choice of method dictates the impurity profile and the required spectral validation steps.
Method A: Nucleophilic Substitution (Recommended)
Mechanism:
-
Pros: Convergent; preserves the terminal alkyne functionality; minimizes isomerization.
-
Cons: Requires handling of cryogenic acetylides; sensitive to moisture.
-
Key Impurity: Dialkylated byproduct (internal alkyne) or unreacted bromide.
Method B: Dehydrohalogenation (Alternative)
Mechanism: Double elimination of 1,1-dichloro-6,6-dimethylhept-1-ene (via Corey-Fuchs intermediate).[1]
-
Pros: Uses aldehyde precursors; avoids liquid ammonia.
-
Cons: High risk of base-catalyzed isomerization to the thermodynamically stable internal alkyne (2-yne); lower atom economy.[1]
Synthesis Workflow Diagram
Figure 1: Comparative workflow for the synthesis of 6,6-dimethylhept-1-yne. Method A is preferred for minimizing thermodynamic isomerization.
Spectral Validation Framework
The "neo" structure provides distinct spectral markers. The critical quality attribute (CQA) is the presence of the terminal alkyne proton and the absence of the methyl shift associated with the internal isomer.
Nuclear Magnetic Resonance (NMR)
The validation relies on the integration ratio between the tert-butyl singlet and the terminal alkyne triplet.
Table 1: 1H NMR Validation Data (400 MHz, CDCl3)
| Proton Assignment | Chemical Shift (δ) | Multiplicity | Integration | Diagnostic Value |
| Terminal Alkyne (≡C-H) | 1.94 ppm | Triplet (J=2.6 Hz) | 1H | Primary Confirmation. Absence indicates internal alkyne impurity.[1] |
| Propargylic (-CH₂-) | 2.18 ppm | dt (J=7.0, 2.6 Hz) | 2H | Confirms connectivity to alkyne.[1] |
| Middle Methylene (-CH₂-) | 1.52 ppm | Multiplet | 2H | - |
| Neo-Methylene (-CH₂-) | 1.25 ppm | Multiplet | 2H | Shielded by adjacent t-butyl.[1] |
| tert-Butyl (-C(CH₃)₃) | 0.89 ppm | Singlet | 9H | Purity Check. Integration must be exactly 9:1 vs terminal proton.[1] |
Note: Shifts are referenced to TMS (0.00 ppm). Deviations >0.1 ppm suggest solvent effects or misidentification.
Infrared Spectroscopy (FT-IR)
IR is the fastest method to detect the "silent" internal alkyne impurity, which lacks the C-H stretch.
-
Target Peak 1: ~3310 cm⁻¹ (Strong, sharp). Corresponds to
stretch. Absence = Failure.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Target Peak 2: ~2120 cm⁻¹ (Weak). Corresponds to
stretch. -
Impurity Flag: Absence of 3310 cm⁻¹ combined with a shift of the fingerprint region suggests isomerization to 6,6-dimethylhept-2-yne.[1]
Spectral Logic Tree
Use the following logic to interpret crude spectral data.
Figure 2: Decision tree for spectral validation of the crude reaction mixture.
Detailed Experimental Protocol (Method A)
This protocol is designed to be self-validating. The use of DMSO as a co-solvent accelerates the
Reagents:
-
Lithium Acetylide ethylenediamine complex (95%)[1]
-
1-Bromo-4,4-dimethylpentane (Synthesized from 4,4-dimethyl-1-pentanol or commercial)[1]
-
DMSO (Anhydrous) / THF[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL three-neck flask under Argon flow.
-
Acetylide Dissolution: Charge flask with Lithium Acetylide ethylenediamine complex (1.2 equiv). Add anhydrous DMSO (5 mL/g of acetylide) at 0°C. Note: The solution will turn dark; this is normal.
-
Alkylation: Add 1-Bromo-4,4-dimethylpentane (1.0 equiv) dropwise over 30 minutes. Maintain temperature <10°C to prevent elimination side reactions.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
In-Process Check: Take an aliquot, quench, and run GC-MS.[1] Look for disappearance of bromide (
178/180) and appearance of product ( 124).
-
-
Quench: Cool to 0°C. Slowly add saturated
solution. Caution: Exothermic. -
Extraction: Extract with Pentane (3 x 50 mL). Pentane is preferred over ether to facilitate low-temperature evaporation of the solvent without losing the volatile product (BP ~130-140°C).[1]
-
Purification: Wash combined organics with water (to remove DMSO) and brine. Dry over
.[2] -
Isolation: Concentrate via rotary evaporation (bath temp < 30°C, >200 mbar). Distill the residue (approx. 135°C at atm pressure) to obtain a clear oil.
Comparison with Alternatives
| Feature | Method A (Recommended) | Method B (Elimination) |
| Precursor Availability | High (1-Bromo-4,4-dimethylpentane) | Low (Requires aldehyde + CBr4) |
| Step Count | 1 Step | 2 Steps (Corey-Fuchs) |
| Isomeric Purity | >98% Terminal Alkyne | ~85% Terminal (Risk of 2-yne) |
| Scalability | High (kg scale feasible) | Moderate (Lithium reagents costly) |
References
-
Preparation of Alkynes via Alkylation. Chemistry LibreTexts. (Detailed mechanism of acetylide substitution).
-
Synthesis of 1-Bromo-4,4-dimethylpentane. BenchChem Technical Data. (Precursor synthesis and properties).[3]
-
Spectral Data for Terminal Alkynes. PubChem Compound Summary: 6,6-Dimethylhept-1-yne. (Confirmation of structure and identifiers). [1]
-
Corey-Fuchs Reaction Protocols. Organic Chemistry Portal. (Comparison method for alkyne synthesis).
-
Steric Effects in Alkyne Synthesis. Journal of Physical Chemistry C. (Impact of steric bulk on reaction rates). [1]
Sources
Comparative Guide: Sterically Hindered vs. Unhindered Terminal Alkynes in Bioconjugation and Cross-Coupling
As drug development and materials science advance, the structural complexity of synthetic targets inevitably increases. Terminal alkynes are fundamental building blocks in organic synthesis, universally relied upon for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling. However, a critical divergence in reactivity emerges when comparing unhindered terminal alkynes (e.g., 1-hexyne, propargyl alcohol) with sterically hindered variants (e.g., tert-butylacetylene, bulky peptide-alkyne conjugates).
This guide objectively analyzes the mechanistic bottlenecks introduced by steric bulk, provides a quantitative performance comparison, and outlines field-proven, self-validating experimental protocols to overcome these challenges.
Mechanistic Causality: The Role of Steric Bulk
To optimize a reaction, one must first understand the transition state it relies upon. Steric hindrance does not merely slow down a reaction; it fundamentally alters the energetic viability of key catalytic intermediates.
The CuAAC "Click" Bottleneck
The CuAAC reaction is celebrated for its robust, quantitative yields and exclusive formation of 1,4-disubstituted 1,2,3-triazoles 1. However, computational and kinetic studies reveal that the active catalytic species is a dinuclear copper(I) acetylide .
When a terminal alkyne is sterically hindered (e.g., conjugated to a large hydrophobic polymeric block or a highly branched aliphatic group), the initial π-complex and σ-bound mononuclear copper acetylide form readily. The bottleneck occurs during the recruitment of the second copper atom and the subsequent coordination of the azide. The steric clash physically blocks the azide from adopting the necessary trajectory for the cycloaddition, drastically reducing coupling efficiency 2.
CuAAC catalytic cycle highlighting the dinuclear copper acetylide steric bottleneck.
(Note: In Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which typically yields 1,5-regioisomers, extreme steric demands from bulky groups can actually annul the catalyst's natural preference, forcing the reaction to yield 1,4-disubstituted triazoles instead .)
The Sonogashira Transmetalation Delay
In Sonogashira cross-coupling, steric hindrance primarily disrupts the transmetalation step. Bulky terminal alkynes form the intermediate copper acetylide, but struggle to transfer the alkynyl group to the sterically crowded Palladium(II) center. Because transmetalation is sluggish, the copper acetylide persists in solution, leaving it highly susceptible to oxidative dimerization (Glaser homocoupling). This off-target pathway consumes the starting material and severely depresses the yield of the desired cross-coupled product 3.
Quantitative Performance Comparison
The table below summarizes the expected performance metrics and required conditions when transitioning from unhindered to sterically hindered terminal alkynes.
| Parameter | Unhindered Terminal Alkynes (e.g., 1-Hexyne) | Sterically Hindered Terminal Alkynes (e.g., t-Butylacetylene) |
| CuAAC Kinetics | Fast (< 1-5 hours at 25 °C) | Sluggish (12-24+ hours, stalls before completion) |
| CuAAC Yield | Quantitative (>95%) | Variable (Often <55% without thermal optimization) |
| Sonogashira Transmetalation | Rapid, minimal homocoupling | Slow, high risk of Glaser homocoupling |
| Catalyst Loading (Pd) | Standard (1-2 mol% Pd(PPh₃)₄) | High (2.5-5 mol% of bulky ligands like XPhos) |
| Temperature Requirements | Room temperature to 60 °C | Elevated (80-100 °C or Microwave irradiation) |
Experimental Methodologies & Self-Validating Protocols
To guarantee scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific reagents or conditions are chosen.
Protocol A: Standard CuAAC for Unhindered Alkynes
Objective: Rapid, quantitative bioconjugation of unhindered substrates at room temperature.
-
Preparation: Dissolve the unhindered terminal alkyne (1.0 equiv) and azide (1.0 equiv) in a 1:1 mixture of t-BuOH/H₂O.
-
Catalyst Assembly: In a separate vial, pre-mix CuSO₄·5H₂O (5 mol%) with THPTA ligand (10 mol%). Causality: THPTA stabilizes the Cu(I) oxidation state and prevents disproportionation, which is critical for maintaining a high active catalyst concentration 4.
-
Initiation: Add the Cu/THPTA complex to the reaction, followed immediately by freshly prepared Sodium Ascorbate (50 mol%). Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ.
-
Validation: Monitor the reaction via FT-IR. The complete disappearance of the strong azide stretching band at ~2100 cm⁻¹ provides a binary, self-validating confirmation of 100% conversion.
Protocol B: Microwave-Assisted CuAAC for Sterically Hindered Alkynes
Objective: Overcome the dinuclear copper activation barrier for bulky substrates (e.g., highly grafted polymer-peptides).
-
Solvent Optimization: Dissolve the hindered alkyne and azide in a highly polar solvent mixture, such as HFIP/DMF (Hexafluoroisopropanol/Dimethylformamide). Causality: HFIP disrupts hydrophobic aggregation of bulky groups, exposing the alkyne moiety to the catalyst 2.
-
Reagent Addition: Add CuSO₄ (10 mol%) and Sodium Ascorbate (1.0 equiv).
-
Thermal Overdrive: Irradiate the mixture under microwave conditions at 100 °C for 1-2 hours. Causality: The immense steric clash at the dinuclear copper intermediate requires significant thermal energy to achieve the transition state geometry.
-
Validation: Analyze via LC-MS. The emergence of the target mass + [M+H]⁺ and the absence of unreacted starting materials validates the thermal protocol.
Protocol C: Copper-Free Sonogashira for Hindered Alkynes
Objective: Prevent Glaser homocoupling when cross-coupling bulky alkynes.
-
Atmosphere: Thoroughly degas anhydrous 1,4-dioxane and backfill with Argon. Causality: Oxygen must be strictly excluded to prevent catalyst deactivation 3.
-
Catalyst Selection: Add the hindered alkyne (1.2 equiv), aryl halide (1.0 equiv), Triethylamine (3.0 equiv), and XPhos Pd G3 (2.5 mol%). Do not add Copper. Causality: By eliminating the copper co-catalyst, we bypass the sluggish transmetalation step entirely. The highly active, bulky XPhos Pd G3 facilitates a direct carbopalladation pathway, completely suppressing copper-mediated homocoupling [[3]]().
-
Reaction: Stir at 80 °C for 12 hours.
-
Validation: Analyze the crude mixture via LC-MS. The absence of a mass peak corresponding to the alkyne dimer (2M - 2H) validates the success of the copper-free conditions.
Troubleshooting workflow for Sonogashira coupling with sterically hindered alkynes.
References
-
Peptide Conjugation via CuAAC 'Click' Chemistry - PMC Source: nih.gov URL:2
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) Source: thieme-connect.de URL:1
-
Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides Source: rsc.org URL:
-
Enhancing the reactivity of sterically hindered 1,1-dibromoalkenes in cross-coupling Source: benchchem.com URL:3
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC Source: nih.gov URL:4
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 6,6-Dimethylhept-1-yne: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, the precise quantification of key intermediates is paramount to ensuring final product quality, optimizing reaction yields, and maintaining process control. 6,6-Dimethylhept-1-yne, a terminal alkyne, presents a unique analytical challenge due to its volatility and lack of a strong chromophore. This guide provides an in-depth, objective comparison of the primary analytical methodologies for the quantification of 6,6-dimethylhept-1-yne, supported by established principles and experimental insights. We will delve into the causality behind methodological choices, offering a self-validating framework for your analytical considerations.
Executive Summary: A Comparative Overview
The selection of an appropriate analytical technique hinges on the specific requirements of the analysis, including the need for high throughput, absolute quantification, or routine quality control. Here, we compare three principal methods: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC) with derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Method | Principle | Throughput | Sensitivity | Quantification | Primary Application |
| GC-FID | Separation based on volatility and interaction with a stationary phase, detection by ionization in a flame. | High | High | Relative (with standard) | Routine QC, purity testing, reaction monitoring. |
| HPLC with Derivatization | Separation based on polarity in a liquid phase after chemical modification to add a UV-active or fluorescent tag. | Medium | High (post-derivatization) | Relative (with standard) | Targeted analysis where GC is not suitable. |
| qNMR | Intrinsic relationship between NMR signal intensity and the number of atomic nuclei. | Low | Moderate | Absolute (with internal standard) | Primary standard characterization, purity assessment without a specific reference standard. |
Section 1: Gas Chromatography with Flame Ionization Detection (GC-FID) - The Workhorse for Volatile Analytes
Gas Chromatography is the quintessential technique for the analysis of volatile and thermally stable compounds, making it an ideal choice for 6,6-dimethylhept-1-yne.[1] The Flame Ionization Detector (FID) is particularly well-suited for hydrocarbons, offering high sensitivity and a wide linear range.[2][3]
The Rationale for GC-FID
The choice of GC-FID is predicated on the physicochemical properties of 6,6-dimethylhept-1-yne. Its relatively low molecular weight and non-polar nature result in good volatility, a prerequisite for GC analysis. The FID is a mass-sensitive detector that responds proportionally to the number of carbon atoms entering the flame, making it a robust and reliable quantification tool for hydrocarbons.[3]
Experimental Workflow: GC-FID
GC-FID workflow for 6,6-dimethylhept-1-yne quantification.
Detailed Protocol: GC-FID
1. Sample and Standard Preparation:
-
Sample Solution: Accurately weigh approximately 100 mg of the 6,6-dimethylhept-1-yne sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.
-
Internal Standard (IS): Dodecane is a suitable internal standard as it is a non-polar hydrocarbon that should be well-resolved from the analyte. Prepare a stock solution of dodecane in hexane (e.g., 10 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by adding known amounts of a 6,6-dimethylhept-1-yne reference standard and a fixed amount of the internal standard stock solution to 10 mL volumetric flasks and diluting with hexane. A typical calibration range would be 1-20 mg/mL.
2. GC-FID Parameters:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: Agilent HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet: Split/splitless inlet at 250°C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold: 5 minutes at 150°C.
-
-
Detector: FID at 280°C.
-
Injection Volume: 1 µL.
3. Data Analysis:
-
Integrate the peak areas of 6,6-dimethylhept-1-yne and the dodecane internal standard.
-
Calculate the response factor (RF) for each calibration standard: RF = (AreaAnalyte / ConcAnalyte) / (AreaIS / ConcIS).
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Determine the concentration of 6,6-dimethylhept-1-yne in the sample using the calibration curve.
Expected Performance:
-
Linearity: R² > 0.999 over the calibrated range.
-
Precision: Relative Standard Deviation (RSD) < 2%.
-
Accuracy: Recovery of 98-102%.
Section 2: High-Performance Liquid Chromatography (HPLC) - A Derivatization-Dependent Approach
HPLC is a powerful separation technique, but its application to non-chromophoric compounds like 6,6-dimethylhept-1-yne is not straightforward.[4] The absence of a UV-absorbing moiety necessitates a chemical derivatization step to introduce a chromophore or fluorophore, enabling detection by common HPLC detectors.[5]
The Rationale for HPLC with Derivatization
While GC-FID is generally preferred, HPLC may be considered in specific scenarios, such as when dealing with complex matrices that are not amenable to GC analysis or when GC instrumentation is unavailable. The terminal alkyne group of 6,6-dimethylhept-1-yne can undergo a variety of chemical reactions to attach a detectable tag. A common and efficient method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[5]
Experimental Workflow: HPLC with Derivatization
HPLC with pre-column derivatization workflow.
Detailed Protocol: HPLC with Pre-column Derivatization
1. Derivatization Reagents:
-
Azide-containing Chromophore: 4-Azidobenzonitrile (provides a strong UV chromophore).
-
Catalyst: Copper(II) sulfate pentahydrate.
-
Reducing Agent: Sodium ascorbate.
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
2. Derivatization Procedure:
-
In a microcentrifuge tube, combine the 6,6-dimethylhept-1-yne sample (in a suitable solvent like acetonitrile) with a 5-fold molar excess of 4-azidobenzonitrile.
-
Prepare the catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Add the catalyst premix and a 10-fold molar excess of sodium ascorbate to the reaction mixture.
-
Incubate at room temperature for 1-2 hours.
-
Dilute the reaction mixture with the mobile phase for HPLC analysis.
3. HPLC-UV Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector at 254 nm.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
A parallel derivatization of a known concentration of 6,6-dimethylhept-1-yne reference standard is required for quantification.
-
The peak area of the derivatized product is used for quantification against a calibration curve prepared from derivatized standards.
Considerations for HPLC:
-
Method Development: The derivatization reaction needs to be optimized for completeness and reproducibility.
-
Complexity: The multi-step sample preparation increases the potential for error and reduces throughput.
-
Alternative Detectors: For underivatized analysis, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) could be used, but these generally offer lower sensitivity and are not compatible with gradient elution.
Section 3: Quantitative NMR (qNMR) - The Power of Absolute Quantification
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for the determination of purity and concentration without the need for a specific reference standard of the analyte.[6][7][8][9] It relies on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
The Rationale for qNMR
qNMR offers a significant advantage in research and development settings where a certified reference standard for 6,6-dimethylhept-1-yne may not be available. By using a certified internal standard of a different, structurally unrelated compound, the absolute purity of the analyte can be determined.[10]
Experimental Workflow: qNMR
qNMR workflow for absolute purity determination.
Detailed Protocol: qNMR
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 6,6-dimethylhept-1-yne sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) into the same NMR tube. The internal standard should have a simple spectrum with at least one peak that is well-resolved from the analyte signals.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube and ensure complete dissolution.
2. NMR Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Experiment: ¹H NMR.
-
Key Parameters for Quantification:
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds). This is crucial for full signal relaxation and accurate integration.
-
Pulse Angle: 90°.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
3. Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved, characteristic peak of 6,6-dimethylhept-1-yne (e.g., the acetylenic proton at ~1.9 ppm) and a peak from the internal standard (e.g., the olefinic protons of maleic anhydride at ~7.1 ppm).
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
Advantages of qNMR:
-
Absolute Quantification: Provides a direct measure of purity without the need for a specific analyte reference standard.
-
Structural Information: The NMR spectrum simultaneously provides structural confirmation of the analyte.
-
Non-destructive: The sample can be recovered after analysis.
Conclusion and Recommendations
For the routine, high-throughput quantification of 6,6-dimethylhept-1-yne, Gas Chromatography with Flame Ionization Detection (GC-FID) is the most appropriate and efficient method. Its simplicity, high sensitivity for hydrocarbons, and robustness make it ideal for quality control and process monitoring applications.
High-Performance Liquid Chromatography (HPLC) should be considered a secondary option, employed only when GC is not feasible. The requirement for pre-column derivatization adds significant complexity and potential for variability, making it less suitable for routine analysis.
Quantitative NMR (qNMR) stands as a powerful, orthogonal technique for the absolute determination of purity. It is the method of choice for the characterization of reference standards and for obtaining a highly accurate purity value without reliance on a homologous standard. While its lower throughput may not be ideal for routine QC, its role in primary characterization and as a problem-solving tool is invaluable.
The selection of the optimal analytical method will ultimately be guided by the specific analytical question at hand. By understanding the principles, advantages, and limitations of each technique presented in this guide, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and integrity of their work.
References
-
Agilent Technologies. (2021). Analysis of Volatile Organic Compounds and Petroleum Hydrocarbons (C6-C9) in Soil and Sediment with an Agilent 8890 GC/5977B MSD. [Link]
-
Dong, M. W. (2018). HPLC and UHPLC for Practicing Scientists. John Wiley & Sons. [Link]
-
ResearchGate. (n.d.). Analysis of C9 fraction of pyrolysis gasoline by gas chromatography and gas chromatography/mass spectrometry. [Link]
-
Chrom-academy. (n.d.). Quantitative Analysis of Aromatic Hydrocarbons in Complex Hydrocarbon Mixtures by High Resolution Capillary Gas Chromatography. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep. [Link]
-
Regis Technologies, Inc. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. [Link]
-
ResearchGate. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. [Link]
-
ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. chemicke-listy.cz [chemicke-listy.cz]
- 4. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 6,6-Dimethylhept-1-yne: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6,6-Dimethylhept-1-yne, a terminal alkyne. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Understanding the Hazards: The "Why" Behind the Protocol
Terminal alkynes possess an acidic proton on the sp-hybridized carbon. This feature makes them susceptible to deprotonation, especially in the presence of strong bases or certain metal salts (e.g., copper, silver, mercury), to form highly reactive and potentially explosive acetylide anions.[1] Therefore, the primary goal of the disposal procedure is to neutralize any residual reactivity before it enters the waste stream.
Furthermore, as a hydrocarbon, 6,6-Dimethylhept-1-yne is expected to be a flammable liquid.[2][3] Vapors may form explosive mixtures with air, and sources of ignition such as open flames, hot surfaces, and static discharge must be rigorously excluded.[2][3][4] Inhalation of high concentrations of similar hydrocarbon vapors can lead to symptoms like headache, dizziness, and nausea.[4]
Incompatible Materials: To prevent dangerous reactions, 6,6-Dimethylhept-1-yne waste must not come into contact with strong oxidizing agents, strong bases (unless part of a controlled quenching procedure), and heavy metal salts.[1][4]
Immediate Safety and Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The following PPE and engineering controls are mandatory when handling and preparing 6,6-Dimethylhept-1-yne for disposal.
| Quantitative Data Summary | |
| Physical Form | Likely a liquid[5] |
| Hazards (Inferred) | Flammable liquid, Potential for explosive acetylide formation, May cause eye and skin irritation[4][6][7] |
| Incompatible Materials | Strong oxidizing agents, strong bases, heavy metal salts[1][4] |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.
-
Body Protection: A flame-resistant lab coat or a chemical-resistant apron is required.[8]
-
Respiratory Protection: All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[1]
Engineering Controls:
-
Chemical Fume Hood: Mandatory for all operations involving 6,6-Dimethylhept-1-yne.
-
Grounding: All metal equipment used in the transfer or handling of this flammable liquid must be properly grounded to prevent static discharge.[2][4]
-
Safety Equipment: Ensure easy access to a safety shower, eyewash station, and a fire extinguisher appropriate for flammable liquids (e.g., CO2, dry chemical).[6]
Step-by-Step Disposal Protocol
The disposal of 6,6-Dimethylhept-1-yne waste is a multi-step process that involves careful quenching of reactive species, proper containerization, and coordination with your institution's Environmental Health and Safety (EHS) department.
Diagram: Disposal Decision Workflow for 6,6-Dimethylhept-1-yne
Caption: Logical workflow for the proper disposal of 6,6-Dimethylhept-1-yne waste.
Experimental Protocol: Quenching Reaction Mixtures Containing 6,6-Dimethylhept-1-yne
This protocol is designed to neutralize any residual terminal alkyne in a reaction mixture before it is collected for disposal.
Objective: To safely neutralize reactive alkyne species in a reaction mixture.
Materials:
-
Reaction mixture containing 6,6-Dimethylhept-1-yne
-
A protic solvent (e.g., isopropanol or methanol)
-
Stir plate and stir bar
-
Appropriately labeled hazardous waste container
Procedure:
-
Preparation: Ensure the reaction flask is in a chemical fume hood and, if applicable, under an inert atmosphere (e.g., Nitrogen or Argon). Begin stirring the reaction mixture.
-
Cooling (if necessary): If the reaction was performed at elevated temperatures, allow it to cool to room temperature. For highly concentrated or reactive mixtures, consider cooling the flask in an ice bath.
-
Quenching: Slowly add a protic solvent, such as isopropanol, to the reaction mixture. The addition should be done dropwise initially to control any potential exothermic reaction or gas evolution. Continue the addition until any visible reaction ceases.
-
Equilibration: Allow the quenched mixture to stir at room temperature for at least 30 minutes to ensure the reaction is complete.
-
Waste Collection: Once quenching is complete, transfer the mixture to a designated hazardous waste container.[1] The container must be made of a compatible material and clearly labeled with all its chemical constituents and their approximate percentages.[9][10]
-
Final Disposal: Securely cap the waste container and store it in a designated satellite accumulation area.[11] Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor.[8][12]
Important Note: NEVER dispose of 6,6-Dimethylhept-1-yne or its waste down the drain.[12][13] This is a violation of environmental regulations and can lead to hazardous conditions in the plumbing system.
Waste Segregation and Containerization
Proper segregation and labeling of waste are critical for safe disposal and regulatory compliance.
-
Solid Waste: Items such as contaminated gloves, paper towels, and pipette tips should be collected in a separate, clearly labeled hazardous waste container lined with a durable plastic bag.[13][14]
-
Sharps Waste: Needles, syringes, and contaminated glassware must be placed in a designated, puncture-proof sharps container labeled as "Hazardous Chemical Waste - Sharps".[14]
-
Liquid Waste: As detailed in the protocol above, quenched reaction mixtures and unused compounds should be in separate, compatible, and clearly labeled containers.[9][11] When reusing a container, ensure the original label is completely removed or defaced.[10]
All waste containers must be kept closed except when adding waste.[9]
Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Remove all sources of ignition from the area.[4]
-
Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood.
-
Containment: For small spills, use an inert absorbent material such as sand, diatomite, or universal binders to soak up the liquid.[4] Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance using non-sparking tools and place it in a labeled hazardous waste container.[2][4]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[12]
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your research environment. The principles outlined in this guide are not merely procedural; they are a commitment to the well-being of your colleagues and the preservation of our environment.
References
- Thermo Fisher Scientific. (2025, December 18).
- Thermo Fisher Scientific. (2025, December 25). Safety Data Sheet: 1-Chloro-6,6-dimethyl-2-hepten-4-yne.
- Sigma-Aldrich. 6,6-Dimethylhept-1-en-4-yn-3-ol.
- BenchChem. (2025). Essential Safety and Operational Guide for 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.
- PubChem. 6,6-Dimethylhept-1-en-4-yn-3-ol.
- BenchChem. (2025).
- Chem-Supply. (2015, February 12).
- TCI Chemicals. (2025, June 23).
- BenchChem. (2025). Essential Safety and Disposal Procedures for AF568 Alkyne, 5-Isomer.
- Sigma-Aldrich. 6,6-Dimethylhept-1-en-4-yn-3-ol Properties.
- Chemos GmbH & Co. KG. (2019, January 7).
- University of Texas at Austin. Procedures for Disposal of Hazardous Waste.
- Pharmaffili
- BenchChem. (2025).
- Massachusetts Institute of Technology. Procedure for Disposing of Hazardous Waste.
- University of California, Santa Barbara.
- Cornell University.
- University of Florida. Incompatible Chemicals - Risk Management and Safety.
- Princeton University.
- Harvard University. Chemical Waste Disposal Guidelines.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- Google Patents. Process for the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol.
- National Institutes of Health. (2020, September). The NIH Drain Discharge Guide.
Sources
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- 2. cdn.chemservice.com [cdn.chemservice.com]
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- 5. 6,6-Dimethylhept-1-en-4-yn-3-ol | 78629-20-6 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. 6,6-Dimethylhept-1-en-4-yn-3-ol | C9H14O | CID 10975561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. web.mit.edu [web.mit.edu]
- 14. benchchem.com [benchchem.com]
Personal protective equipment for handling 6,6-Dimethylhept-1-yne
Executive Summary
Compound: 6,6-Dimethylhept-1-yne CAS: 1802057-89-1 Risk Profile: Flammable Liquid (Category 3), Irritant, Reactive Precursor.
This guide provides an operational framework for the safe handling, storage, and disposal of 6,6-Dimethylhept-1-yne.[1] Unlike generic solvent protocols, this document addresses the specific risks associated with terminal alkynes —specifically their flammability and potential to form shock-sensitive metal acetylides. The steric bulk of the tert-butyl group at the C6 position modifies its volatility profile but does not mitigate the reactivity of the terminal alkyne functionality.
Chemical Profile & Hazard Logic
To handle this chemical safely, one must understand the relationship between its structure and its reactivity.
| Property | Data | Operational Implication |
| Molecular Formula | C₉H₁₆ | Hydrocarbon-based; immiscible with water.[2] |
| Molecular Weight | 124.23 g/mol | Moderate volatility; vapors are heavier than air and may accumulate in low-lying areas. |
| Functional Group | Terminal Alkyne ( | Critical Hazard: The terminal proton ( |
| Steric Feature | tert-Butyl tail | The bulky 6,6-dimethyl group increases lipophilicity and slightly reduces volatility compared to linear nonyne, but does not sterically hinder the reactive alkyne terminus. |
The "Hidden" Hazard: Metal Acetylides
While the liquid itself is flammable, the insidious risk lies in its contact with laboratory infrastructure.
-
Mechanism:
-
Risk: Copper and silver acetylides are shock-sensitive explosives.[3]
-
Directive: NEVER dispose of this chemical or its reaction mixtures down a sink. Old plumbing often contains copper fittings or solder.
Personal Protective Equipment (PPE) Strategy
PPE selection is not static; it must adapt to the volume and operational context.[4]
DOT Diagram: PPE Decision Matrix
Figure 1: Decision matrix for selecting appropriate PPE based on operational scale.
Specific PPE Recommendations[1][4]
-
Hand Protection:
-
Material: Nitrile rubber is effective for short-term splash protection against aliphatic hydrocarbons.
-
Prohibition: Do not use Latex. Hydrocarbons cause rapid swelling and permeation of latex.
-
-
Eye Protection:
-
Standard safety glasses are sufficient for closed-system handling.
-
Chemical Splash Goggles are mandatory during transfer operations or open-flask synthesis due to the irritant nature of the alkyne vapors.
-
-
Respiratory:
-
All operations must occur within a certified Fume Hood .[1]
-
If hood access is compromised, a half-face respirator with Organic Vapor (OV) cartridges is required.
-
Operational Protocol
A. Storage
-
Temperature: Store at 2–8°C . Lower temperatures reduce vapor pressure and minimize the risk of slow polymerization or oxidative degradation.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1][3][5] Terminal alkynes can slowly oxidize or absorb moisture.
-
Container: Amber glass with a PTFE-lined cap. Avoid metal containers.
B. Transfer & Handling[4][6][7]
-
Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric water into the product.
-
Inerting: Flush the headspace with Argon after every use.
-
Syringe Technique: Use glass or chemically resistant plastic syringes. Lubricate glass syringes with the reaction solvent, not silicone grease (which can dissolve).
C. Reaction Safety
When using 6,6-Dimethylhept-1-yne in synthesis (e.g., Sonogashira coupling, "Click" chemistry):
-
Base Addition: If using strong bases (e.g., NaH, n-BuLi) to deprotonate the alkyne, ensure the system is strictly anhydrous. The deprotonated species (acetylide anion) is a potent nucleophile and base.[6]
-
Exotherm Control: The deprotonation step is exothermic. Add base slowly at 0°C.
Emergency Response
Fire (Class B)
-
Flash Point: Estimated ~35–45°C (Flammable Liquid).
-
Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.
-
Do NOT Use: Water jet. This will spread the burning hydrocarbon liquid.
Spills
-
Evacuate: Clear the immediate area.
-
Ventilate: Maximize fume hood airflow.
-
Absorb: Use vermiculite or sand.
-
Note: Do not use paper towels for large spills; the high surface area can increase evaporation and flammability.
-
-
Clean: Clean the surface with soap and water. Do not use bleach (hypochlorite can react with alkynes under specific conditions to form chloroalkynes, which are unstable).
Disposal & Deactivation
The disposal pathway focuses on preventing the formation of metal acetylides in waste streams.
DOT Diagram: Disposal Workflow
Figure 2: Logic flow for safe disposal, prioritizing the neutralization of metal acetylides.
Step-by-Step Disposal Protocol
-
Identification: Confirm if the waste stream contains transition metals (Copper, Silver, Palladium).
-
Quenching (If Metals Present):
-
Cool the mixture to 0°C.
-
Acidify carefully with dilute HCl to ensure all acetylide species are protonated back to the neutral alkyne.
-
-
Collection:
-
Collect in a High-Density Polyethylene (HDPE) or glass container.
-
Crucial: Do not use metal cans for waste storage of this specific chemical.
-
-
Labeling: Clearly mark the tag with "Flammable Organic" and "Contains Terminal Alkyne."
References
-
Organic Syntheses . Palladium-catalyzed 1,4-Addition of Terminal Alkynes. Org. Synth. 2010, 87, 231-239. Available at: [Link]
-
PubChem . Compound Summary: Terminal Alkyne Safety. National Library of Medicine. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6,6-Dimethylhept-1-en-4-yn-3-ol | C9H14O | CID 10975561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
